4-(Trifluoromethylthio)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACURGWEZCFLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380693 | |
| Record name | 4-(Trifluoromethylthio)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128273-56-3 | |
| Record name | 4-(Trifluoromethylthio)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylthio)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzylamine (CAS 128273-56-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzylamine is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and agrochemical research. The presence of the trifluoromethylthio (-SCF3) group imparts unique physicochemical properties to the benzylamine scaffold, influencing its lipophilicity, metabolic stability, and electron-withdrawing characteristics. These attributes make it a valuable building block for the synthesis of novel bioactive molecules with potential therapeutic or pesticidal applications. This technical guide provides a comprehensive overview of the known properties, potential applications, and safety considerations for this compound.
Physicochemical Properties
The distinct properties of this compound are largely dictated by the strong electron-withdrawing nature and high lipophilicity of the trifluoromethylthio group. A summary of its key physicochemical data is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 128273-56-3 | [1] |
| Molecular Formula | C8H8F3NS | [1] |
| Molecular Weight | 207.22 g/mol | [1] |
| Appearance | Colorless to almost colorless liquid | [2] |
| Boiling Point | 224-225 °C at 760 mmHg | |
| Density | 1.310 g/mL | |
| Refractive Index (n20/D) | 1.5040 | |
| Flash Point | 79.4 °C (174.9 °F) - closed cup | |
| Solubility | No data available |
Synthesis and Reactivity
The chemical reactivity of this compound is characterized by the nucleophilic nature of the primary amine group and the influence of the trifluoromethylthio substituent on the aromatic ring.
Logical Flow of Amine Reactivity
The primary amine group is a key functional handle for further chemical modifications. It can readily participate in a variety of reactions to introduce the 4-(trifluoromethylthio)benzyl moiety into larger, more complex molecules.
Caption: General reactivity of the primary amine in this compound.
Applications in Research and Development
The trifluoromethylthio group is recognized for its ability to enhance the metabolic stability and cell membrane permeability of drug candidates.[5] Consequently, this compound serves as a valuable starting material in drug discovery and agrochemical synthesis.
Potential Workflow in a Drug Discovery Context
The incorporation of the this compound moiety into a lead compound can be a key step in optimizing its pharmacokinetic and pharmacodynamic properties.
Caption: A potential workflow for utilizing this compound in drug discovery.
While specific biological activities for this compound itself are not extensively documented in publicly available literature, its use as a synthon suggests its incorporation into molecules targeting a range of biological endpoints. The search for novel bioactive compounds often involves screening libraries of molecules derived from such versatile building blocks.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Key Safety Information:
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 (Causes severe skin burns and eye damage)
-
Recommended PPE: Faceshields, gloves, goggles, and a suitable respirator.
For detailed safety and handling information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion
This compound is a specialized chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive primary amine and a lipophilic, electron-withdrawing trifluoromethylthio group makes it an attractive building block for modifying and enhancing the properties of bioactive molecules. While detailed biological data and specific synthetic protocols for this compound are not widely published, its structural features suggest a valuable role in the ongoing search for novel and effective chemical entities. Researchers working with this compound should adhere to strict safety protocols due to its corrosive nature.
References
4-(Trifluoromethylthio)benzylamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Trifluoromethylthio)benzylamine. While this compound is available as a building block for chemical synthesis, detailed experimental protocols and specific biological pathway information are not extensively documented in publicly available literature. The information presented herein is compiled from chemical supplier databases and general chemical literature.
Core Compound Information
Molecular Formula and Weight
The fundamental chemical identifiers for this compound are essential for any research application. The molecular formula of this compound is C8H8F3NS.[1][2][3] Its molecular weight is 207.22 g/mol .[1][2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is critical for determining appropriate solvents, reaction conditions, and safety protocols.
| Property | Value | Source(s) |
| Molecular Formula | C8H8F3NS | [1][2][3] |
| Molecular Weight | 207.22 g/mol | [1][2][3] |
| CAS Number | 128273-56-3 | |
| Linear Formula | CF3SC6H4CH2NH2 | |
| Boiling Point | 224-225 °C at 760 mmHg | [4] |
| Density | 1.310 g/mL | [4] |
| Refractive Index | n20/D 1.5040 | [4] |
| Flash Point | 79.4 °C (closed cup) | [4][5] |
| InChI Key | LACURGWEZCFLBO-UHFFFAOYSA-N | [4] |
| SMILES String | NCc1ccc(SC(F)(F)F)cc1 | [4] |
Applications in Research and Development
-
Lipophilicity: Improving the ability of a compound to cross biological membranes.
-
Metabolic Stability: Increasing the resistance of a compound to metabolic degradation, thereby extending its half-life.
-
Target Binding Affinity: Modifying the electronic properties of a molecule to enhance its interaction with a biological target.
Given these characteristics, this compound serves as a valuable building block for the synthesis of novel compounds in drug discovery and materials science. It is primarily used as an intermediate in the creation of more complex molecules.
Conceptual Experimental Workflow
Although a specific, detailed experimental protocol for this compound is not available in the searched literature, a general workflow for its use as a chemical building block in a research context can be conceptualized. The following diagram illustrates a logical progression from compound acquisition to the synthesis and evaluation of a novel derivative.
Caption: Conceptual workflow for the utilization of a chemical building block.
Safety Information
This compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling and to use appropriate personal protective equipment (PPE).
-
Hazard Class: Skin Corrosion 1B
-
Signal Word: Danger
-
Hazard Statements: H314 (Causes severe skin burns and eye damage)
-
Precautionary Statements: P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405
Conclusion
This compound is a commercially available chemical intermediate with a unique combination of functional groups that make it a person of interest for synthetic chemistry, particularly in the fields of drug discovery and agrochemicals. While its direct biological activity and specific signaling pathway interactions are not well-documented, its utility as a building block for creating novel molecules with potentially enhanced properties is clear. Researchers utilizing this compound should rely on established synthetic methodologies for amine derivatization and adhere to strict safety protocols.
References
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzylamine is a fluorinated organic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (–SCF₃) group into molecular scaffolds is a key strategy in modern drug design. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and membrane permeability, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, representative synthesis, and applications of this compound, serving as a resource for professionals in research and development.
Chemical Structure and Physicochemical Properties
This compound is a primary amine featuring a benzyl group substituted at the para position with a trifluoromethylthio ether. This unique combination of a reactive amine handle and the electronically distinct –SCF₃ group makes it a valuable intermediate for chemical synthesis.
Caption: Chemical structure of this compound.
The key physicochemical and identification properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| CAS Number | 128273-56-3[2][3] |
| Molecular Formula | C₈H₈F₃NS[2] |
| Molecular Weight | 207.22 g/mol [2][3] |
| Linear Formula | CF₃SC₆H₄CH₂NH₂[3] |
| SMILES | NCc1ccc(SC(F)(F)F)cc1[3] |
| InChI Key | LACURGWEZCFLBO-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to light yellow liquid |
| Purity Assay | ≥97%[3] |
| Boiling Point | 224-225 °C (at 760 mmHg)[3] |
| Density | 1.310 g/mL[3] |
| Refractive Index | n20/D 1.5040[3] |
| Flash Point | 79.4 °C (174.9 °F) - closed cup |
Representative Synthesis
While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient route can be proposed based on standard organic transformations. A common strategy involves the reduction of the corresponding benzonitrile derivative.
Caption: Proposed two-step workflow for the synthesis of this compound.
The process involves two key steps:
-
Trifluoromethylthiolation: The synthesis begins with a suitable precursor, such as 4-iodobenzonitrile. This is reacted with a trifluoromethylthiolating agent, often sodium trifluoromethanethiolate (NaSCF₃) in the presence of a copper(I) iodide (CuI) catalyst, to install the SCF₃ group onto the aromatic ring.
-
Nitrile Reduction: The resulting 4-(Trifluoromethylthio)benzonitrile intermediate is then reduced to the primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. The trifluoromethylthio group is highly valued in drug design for its unique electronic properties and steric profile.[4]
Key Advantages of the –SCF₃ Moiety:
-
Metabolic Stability: The C-F bonds are exceptionally strong, and the sulfur atom is less prone to oxidation compared to a simple ether, making the –SCF₃ group highly resistant to metabolic breakdown by enzymes like cytochrome P450.[1]
-
Increased Lipophilicity: The –SCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Physicochemical Properties: It acts as a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and influence receptor-ligand binding interactions.[5]
The benzylamine portion of the molecule provides a convenient attachment point for building more complex structures through amide bond formation, reductive amination, or other nucleophilic addition reactions.
Caption: Logical workflow of this compound as a building block in drug discovery.
Experimental Protocols
The following section provides a representative, generalized protocol for the synthesis outlined in Section 2. Note: These procedures should be performed by trained chemists under appropriate safety precautions, including the use of a fume hood and personal protective equipment.
Protocol 1: Synthesis of 4-(Trifluoromethylthio)benzonitrile
-
Reagents and Setup:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-iodobenzonitrile (1.0 eq.), Copper(I) iodide (0.1-0.2 eq.), and an appropriate anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Add sodium trifluoromethanethiolate (NaSCF₃) (1.2-1.5 eq.) portion-wise to the stirred suspension.
-
-
Reaction:
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is complete (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the mixture to room temperature and quench with aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure nitrile.
-
Protocol 2: Reduction to this compound
-
Reagents and Setup:
-
To a separate oven-dried, three-necked flask under an inert atmosphere, prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C (ice bath).
-
Dissolve 4-(Trifluoromethylthio)benzonitrile (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
-
Reaction:
-
Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the absence of the starting nitrile.
-
-
Workup and Purification:
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with additional solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude benzylamine.
-
If necessary, further purification can be achieved by vacuum distillation.
-
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
Table 3: GHS Safety Information
| Category | Information |
|---|---|
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage. |
| Precautionary Codes | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 |
| Storage Class | 8A - Combustible corrosive hazardous materials |
Handling Recommendations:
-
Always use in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. Late-stage trifluoromethylthiolation of benzylic C-H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 97 128273-56-3 [sigmaaldrich.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
4-(Trifluoromethylthio)benzylamine physical properties (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethylthio)benzylamine
This technical guide provides a focused overview of the key physical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents quantitative data in a clear, tabular format and outlines generalized experimental methodologies for the determination of these properties.
Core Physical Properties
This compound is a benzylamine derivative containing a trifluoromethylthio group. Its physical characteristics are crucial for its handling, reaction setup, and integration into synthetic pathways.
Quantitative Data Summary
The primary physical properties of this compound are summarized in the table below. These values are based on literature data.
| Property | Value | Units | Conditions | Citations |
| Boiling Point | 224-225 | °C | at 760 mmHg | [1][2] |
| Density | 1.310 | g/mL | Not Specified | [1][2] |
| Refractive Index | 1.5040 | - | at 20 °C | [1][2] |
Experimental Protocols
While specific experimental protocols for the determination of the boiling point and density of this compound are not detailed in the provided search results, this section outlines generalized, standard laboratory procedures for measuring these properties for a liquid compound.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is through distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Receiving flask
-
Heating mantle or oil bath
Procedure:
-
The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is gently heated.
-
As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.
-
The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point at the recorded atmospheric pressure.
Density Determination (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.
Apparatus:
-
Pycnometer
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid (m2).
-
The temperature of the liquid is recorded.
-
The mass of the liquid is calculated (m_liquid = m2 - m1).
-
The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (ρ = m_liquid / V).
Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.
Caption: Generalized workflow for determining physical properties.
References
Spectroscopic Profile of 4-(Trifluoromethylthio)benzylamine: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the predicted and expected spectral data for the compound 4-(Trifluoromethylthio)benzylamine (CAS No. 128273-56-3). Designed for researchers, scientists, and professionals in drug development, this guide details the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of the molecule. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages predictive models and data from analogous structures to provide a robust analytical profile.
Introduction
This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethylthio (-SCF₃) group. Accurate and thorough spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound in research and development settings. This document outlines the expected spectral data and provides standardized protocols for its empirical acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. This data is derived from computational models and analysis of characteristic spectral regions for its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~ 7.45 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~ 3.90 | Singlet | 2H | Methylene (-CH₂-) |
| ~ 1.60 | Broad Singlet | 2H | Amine (-NH₂) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 145.0 | Aromatic (C-4, C-SCF₃) |
| ~ 130.0 (q, J ≈ 306 Hz) | Trifluoromethyl (-CF₃) |
| ~ 129.5 | Aromatic (C-2, C-6) |
| ~ 126.0 | Aromatic (C-3, C-5) |
| ~ 125.0 | Aromatic (C-1, C-CH₂NH₂) |
| ~ 45.5 | Methylene (-CH₂-) |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization, EI)
| m/z Ratio | Predicted Identity | Notes |
| 207 | [M]⁺ | Molecular Ion |
| 206 | [M-H]⁺ | Loss of a hydrogen atom |
| 191 | [M-NH₂]⁺ | Loss of the amino group |
| 178 | [M-CH₂NH₂]⁺ | Alpha-cleavage, loss of the aminomethyl group |
| 106 | [C₇H₆S]⁺ | Fragment from cleavage of the C-S bond |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Data (Sample Preparation: Thin Film or KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium (two bands) | N-H Stretch (primary amine) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |
| 1650 - 1580 | Medium | N-H Bend (scissoring) |
| 1600, 1480 | Medium-Strong | Aromatic C=C Bending |
| 1335 - 1250 | Strong | Aromatic C-N Stretch |
| 1100 - 1000 | Strong | C-F Stretch (from -SCF₃) |
| 850 - 800 | Strong | para-substituted C-H out-of-plane bend |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for aromatic amines like this compound.
NMR Spectroscopy
-
Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), a GC method suitable for aromatic amines would be developed.
-
Ionization : Utilize Electron Ionization (EI) at 70 eV to induce fragmentation. Electrospray ionization (ESI) can also be used, which would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 208.
-
Mass Analyzer : Scan a mass range of m/z 50-500 to detect the molecular ion and key fragments.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent pellet.
-
Thin Film (for liquids or low-melting solids) : If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
ATR : Place the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum : Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Place the prepared sample in the IR beam path and record the spectrum.
-
Data Acquisition : Typically, scan the mid-IR range from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Visualized Workflows
The following diagrams illustrate the general workflow for spectral data acquisition and analysis, and the logical relationship between the compound's structure and its expected spectral features.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Correlation of functional groups to expected spectral regions.
Spectroscopic Analysis of 4-(Trifluoromethylthio)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 4-(Trifluoromethylthio)benzylamine. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected ¹H and ¹³C NMR spectral characteristics based on the analysis of its structural analogue, 4-(trifluoromethyl)benzylamine, and related compounds. It also includes a standardized experimental protocol for acquiring high-quality NMR spectra and a visualization of the molecular structure with key proton and carbon environments. This guide serves as a foundational resource for researchers working with and characterizing this compound.
Introduction
This compound is a substituted aromatic amine of interest in medicinal chemistry and drug development due to the presence of the trifluoromethylthio (-SCF₃) group, which can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. Accurate structural elucidation and characterization are paramount for its application in synthesis and biological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound.
Predicted NMR Spectral Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to CH₂NH₂) | 7.3 - 7.5 | Doublet | 2H |
| Ar-H (ortho to SCF₃) | 7.5 - 7.7 | Doublet | 2H |
| -CH₂- | 3.8 - 4.0 | Singlet | 2H |
| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |
The electron-withdrawing nature of the -SCF₃ group is expected to deshield the aromatic protons, shifting them downfield compared to unsubstituted benzylamine. The two sets of aromatic protons will likely appear as two distinct doublets due to ortho-coupling. The benzylic methylene protons should appear as a singlet, and the amine protons as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-SCF₃ | 128 - 132 (quartet, JC-F ≈ 300 Hz) |
| Ar-C (ipso to CH₂NH₂) | 140 - 145 |
| Ar-CH (ortho to CH₂NH₂) | 128 - 130 |
| Ar-CH (ortho to SCF₃) | 125 - 127 (quartet, JC-F ≈ 4 Hz) |
| Ar-C (ipso to SCF₃) | 130 - 135 |
| -CH₂- | 45 - 50 |
The carbon attached to the -SCF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The other aromatic carbons will also show subtle quartet splitting due to through-space coupling with the fluorine atoms.
Experimental Protocol for NMR Spectroscopy
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial characterization.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS).
Visualization of Molecular Structure and NMR Environments
The following diagram illustrates the molecular structure of this compound and highlights the different proton and carbon environments that would be observed in the NMR spectra.
Caption: Molecular structure of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectra of this compound. The provided data tables and experimental protocols offer a solid foundation for researchers to acquire and interpret the NMR spectra of this compound. The structural visualization further aids in understanding the correlation between the molecular structure and its spectroscopic signature. As experimental data becomes publicly available, this guide can be updated to provide an even more precise reference for the scientific community.
The Trifluoromethylthio (SCF₃) Group: An In-depth Technical Guide to its Electron-Withdrawing Influence in Benzylamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylthio (SCF₃) group has emerged as a critical substituent in modern medicinal chemistry, prized for its potent electron-withdrawing properties, high lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the electron-withdrawing nature of the SCF₃ group, with a specific focus on its impact on the physicochemical properties of benzylamine derivatives. This document includes quantitative data, detailed experimental protocols for the synthesis and characterization of SCF₃-substituted benzylamines, and a visualization of the structure-property relationships.
Introduction: The Significance of the Trifluoromethylthio (SCF₃) Group
The strategic incorporation of fluorine-containing functional groups has revolutionized drug design. Among these, the trifluoromethylthio (SCF₃) group is of particular interest due to its unique combination of properties. It is one of the most electron-withdrawing and lipophilic substituents used in medicinal chemistry. These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Modulating pKa: The strong inductive effect of the SCF₃ group significantly reduces the basicity of nearby functional groups, such as the amino group in benzylamines. This alteration of pKa can impact a drug's solubility, absorption, and interaction with biological targets.
-
Enhancing Metabolic Stability: The robust C-S and C-F bonds within the SCF₃ group are resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.
-
Increasing Lipophilicity: The SCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.
This guide will delve into the quantitative aspects of the SCF₃ group's electron-withdrawing nature in the context of benzylamines, providing the necessary data and methodologies for researchers in the field.
Quantitative Analysis of the Electron-Withdrawing Effect
The electron-withdrawing strength of a substituent is commonly quantified using Hammett constants (σ). These constants are derived from the dissociation of benzoic acids and provide a measure of the electronic influence of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing group.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| SCF₃ | 0.44 | 0.45 |
| CF₃ | 0.43 | 0.54 |
| NO₂ | 0.71 | 0.78 |
| CN | 0.56 | 0.66 |
| Cl | 0.37 | 0.23 |
Data sourced from various chemical literature.
The Hammett equation, log(K/K₀) = ρσ, relates the equilibrium or rate constant (K) of a reaction for a substituted compound to the constant for the unsubstituted compound (K₀) through the substituent constant (σ) and the reaction constant (ρ). For the ionization of benzylammonium ions, a positive ρ value is expected, indicating that electron-withdrawing groups increase the acidity (decrease the pKa) of the ammonium ion.
Estimated pKa of 4-(Trifluoromethylthio)benzylammonium Ion:
pKa(X) ≈ pKa(H) - ρσ
pKa(SCF₃) ≈ 9.34 - (2.8 * 0.45) ≈ 8.08
This estimation underscores the substantial impact of the SCF₃ group on the basicity of the benzylamine nitrogen.
Experimental Protocols
Synthesis of 4-(Trifluoromethylthio)benzylamine
A plausible and efficient synthetic route to this compound is via the reduction of the corresponding benzonitrile. 4-(Trifluoromethylthio)benzonitrile can be synthesized from 4-chlorobenzonitrile. The subsequent reduction of the nitrile yields the desired benzylamine.
Step 1: Synthesis of 4-(Trifluoromethylthio)benzonitrile
-
Reaction: 4-Chlorobenzonitrile is reacted with a trifluoromethylthiolating agent, such as copper(I) trifluoromethylthiolate (CuSCF₃), in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzonitrile (1 eq.), CuSCF₃ (1.2 eq.), and anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(trifluoromethylthio)benzonitrile.
-
Step 2: Reduction of 4-(Trifluoromethylthio)benzonitrile to this compound
-
Reaction: The nitrile group is reduced to a primary amine using a suitable reducing agent.
-
Procedure using Lithium Aluminum Hydride (LiAlH₄):
-
Under an inert atmosphere, slowly add a solution of 4-(trifluoromethylthio)benzonitrile (1 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) to a stirred suspension of LiAlH₄ (1.5 eq.) in the same solvent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with ether or THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an amine.
-
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Reagents:
-
SCF₃-substituted benzylamine sample (e.g., this compound)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water (degassed)
-
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a sample of the SCF₃-substituted benzylamine and dissolve it in a known volume of deionized water to make a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH changes become minimal after passing the equivalence point.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.
-
Visualization of Structure-Property Relationships
The following diagram illustrates the logical flow from the introduction of the electron-withdrawing SCF₃ group to the resulting changes in physicochemical properties and the potential impact on biological activity.
Caption: Logical relationship between the SCF₃ substituent and its effects.
Conclusion
The trifluoromethylthio group is a powerful tool in the arsenal of medicinal chemists. Its strong electron-withdrawing nature, as quantified by its Hammett constants, leads to a significant reduction in the basicity of the benzylamine nitrogen. This guide has provided a framework for understanding and quantifying this effect, including a plausible synthetic route and a detailed protocol for pKa determination. The provided visualization highlights the cascade of effects initiated by the introduction of the SCF₃ group, from fundamental electronic properties to potential alterations in biological activity. Further experimental investigation into the pKa and biological activities of SCF₃-substituted benzylamines is warranted to fully exploit their potential in drug discovery.
An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethylthio)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(Trifluoromethylthio)benzylamine (CAS No. 128273-56-3), a key reagent in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental protocols.
Chemical Identification and Physical Properties
This compound is a colorless to almost colorless clear liquid.[1][2] Its unique trifluoromethylthio group significantly influences its chemical properties, making it a valuable building block in organic synthesis.[3]
| Property | Value | Source |
| Molecular Formula | C8H8F3NS | [1][4][5] |
| Molecular Weight | 207.22 g/mol | [4][5][6] |
| CAS Number | 128273-56-3 | [4][5] |
| Appearance | Colorless to Almost colorless clear liquid | [1][2] |
| Boiling Point | 224-225 °C at 760 mmHg | [4][7] |
| Density | 1.310 g/mL (lit.) | [4][7] |
| Refractive Index | n20/D 1.5040 (lit.) | [4][7] |
| Flash Point | 79.4 °C (174.9 °F) - closed cup | [1][4][7] |
| Purity | >97.0% (GC)(T) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. The primary hazard associated with this compound is its corrosive nature.[6]
| Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][4] |
| Signal Word | Danger | [1][4][7] |
| GHS Pictogram | GHS05 (Corrosion) | [4][7] |
A logical workflow for hazard identification and response is crucial for safe handling.
Caption: Hazard Identification and Response Workflow.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this substance.
| PPE Type | Specification |
| Eye/Face Protection | Faceshields and goggles.[4] |
| Hand Protection | Impervious gloves.[1] |
| Skin and Body Protection | Protective clothing and boots as required.[1] |
| Respiratory Protection | Type ABEK (EN14387) respirator filter.[4] |
Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain chemical stability.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dusts or mists.[1]
-
Use in a well-ventilated area or with a closed system.[1]
-
Keep away from flames, hot surfaces, and sources of ignition.[1]
-
Take measures to prevent the buildup of electrostatic charge.[1]
-
Wash hands and face thoroughly after handling.[1]
Storage:
-
Store in a combustible corrosive hazardous materials area (Storage Class 8A).[4]
-
Keep container tightly closed.
-
The substance is noted to be air sensitive and hygroscopic.[2]
First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Protocol |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1] |
| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
The following diagram illustrates the appropriate first-aid response for different exposure routes.
Caption: First-Aid Protocol for Exposure.
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards: Combustible material. Containers may explode when heated.
-
Protective equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release:
-
Remove all sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Absorb the spill with a suitable inert material (e.g., dry sand, earth).[1]
-
Contain large spills by bunding.[1]
-
Dispose of collected material in accordance with appropriate laws and regulations.[1]
Stability and Reactivity
-
Chemical stability: Stable under proper conditions.[1]
-
Possibility of hazardous reactions: No special reactivity has been reported.[1]
-
Conditions to avoid: Air sensitive and hygroscopic.[2]
Toxicological and Ecological Information
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
This technical guide is intended to provide a comprehensive overview of the safety and handling information for this compound based on currently available data. It is imperative that all users of this chemical consult the original Safety Data Sheet (SDS) provided by their supplier and are adequately trained in handling hazardous materials.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. CAS 128273-56-3: this compound [cymitquimica.com]
- 4. This compound 97 128273-56-3 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C8H8F3NS | CID 2777875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 128273-56-3 [sigmaaldrich.com]
Solubility Profile of 4-(Trifluoromethylthio)benzylamine in Organic Solvents: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 4-(Trifluoromethylthio)benzylamine in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a summary of its known physicochemical properties and outlines standardized experimental protocols for determining solubility. Furthermore, this guide offers a qualitative assessment of its expected solubility based on general chemical principles and includes a logical workflow for solubility determination, visualized using Graphviz. This information is intended to support researchers and professionals in drug development and other scientific endeavors involving this compound.
Introduction
This compound is a chemical compound of interest in various research and development sectors. Its structural features, including a benzylamine core and a trifluoromethylthio substituent, suggest its potential utility in medicinal chemistry and materials science. A thorough understanding of a compound's solubility in different solvents is fundamental for its application, particularly in areas such as reaction chemistry, formulation development, and purification processes. This guide provides a foundational understanding of the solubility characteristics of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₃NS | [1] |
| Molecular Weight | 207.22 g/mol | [1] |
| CAS Number | 128273-56-3 | [1] |
| Appearance | Clear, yellow liquid | [2] |
| Density | 1.310 g/mL (lit.) | [1] |
| Boiling Point | 224-225 °C/760 mmHg (lit.) | [1] |
| Refractive Index | n20/D 1.5040 (lit.) | [1] |
| Flash Point | 175 °F | [2] |
| pKa | 8.66 ± 0.10 (Predicted) | [2] |
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. As an amine, it possesses a polar amino group capable of hydrogen bonding, as well as a larger, more nonpolar aromatic ring with a lipophilic trifluoromethylthio group.
Generally, amines are soluble in a wide range of organic solvents.[3] It is expected that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in alcohols like methanol and ethanol, due to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility in less polar solvents like dichloromethane and diethyl ether is also anticipated to be significant, owing to the nonpolar characteristics of the benzene ring and the trifluoromethylthio group.[3]
Experimental Protocols for Solubility Determination
The following section outlines a general experimental protocol for determining the solubility of a compound like this compound in various organic solvents. This method is based on the widely used shake-flask technique.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)
Experimental Workflow
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a syringe filter (e.g., 0.22 µm).
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve. Analyze the filtered supernatant by a suitable analytical method, such as HPLC or GC, after appropriate dilution.
-
Data Analysis: Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Logical Relationships in Solubility
The solubility of a compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.
Caption: Factors Influencing Solubility.
Conclusion
This technical guide provides a summary of the available information on the solubility of this compound in organic solvents. While quantitative data is not currently published, this document offers a compilation of its physicochemical properties, a qualitative prediction of its solubility, and a detailed, generalized experimental protocol for its determination. The provided workflows and diagrams serve as a valuable resource for researchers and professionals working with this compound, enabling a systematic approach to its handling and application in various scientific contexts. It is recommended that experimental determination of solubility be carried out for specific applications to obtain precise quantitative data.
References
Initial Synthesis Routes for 4-(Trifluoromethylthio)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis routes for 4-(Trifluoromethylthio)benzylamine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethylthio group imparts unique properties, such as high lipophilicity, which can enhance the biological activity and pharmacokinetic profile of a molecule. This document outlines two principal and viable synthetic pathways, starting from commercially available precursors. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a valuable intermediate in organic synthesis. Its structural motif, featuring a benzylamine core functionalized with a trifluoromethylthio (-SCF3) group at the para position, makes it a desirable component for molecules in drug discovery and materials science. The two most direct and practical synthetic strategies commence from either 4-(Trifluoromethylthio)benzaldehyde via reductive amination or from 4-(Trifluoromethylthio)benzonitrile through reduction.
Synthesis Route 1: Reductive Amination of 4-(Trifluoromethylthio)benzaldehyde
This route involves the reaction of 4-(Trifluoromethylthio)benzaldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the target benzylamine. This can be performed as a one-pot reaction or in a stepwise manner.
Experimental Protocol
Materials:
-
4-(Trifluoromethylthio)benzaldehyde
-
Ammonia (e.g., aqueous ammonium hydroxide or ammonia in methanol)
-
Reducing agent (e.g., sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3))
-
Solvent (e.g., methanol (MeOH), ethanol (EtOH), dichloromethane (DCM))
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-(Trifluoromethylthio)benzaldehyde (1.0 eq) in a suitable solvent such as methanol.
-
Add a solution of ammonia (a significant excess, e.g., 10-20 eq, can be used to favor the primary amine) to the aldehyde solution.
-
Stir the mixture at room temperature. The formation of the imine can be monitored by techniques such as TLC or GC-MS. For less reactive substrates, gentle heating or the addition of a catalytic amount of acid may be required.
-
Reduction: Once imine formation is complete (or has reached equilibrium), cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 - 2.0 eq) portion-wise, ensuring the temperature remains low. Sodium borohydride is often used after sufficient time has been allowed for imine formation, as it can also reduce the starting aldehyde.[1][2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data
The following table provides an estimated summary of reaction parameters for the reductive amination of 4-(Trifluoromethylthio)benzaldehyde. Yields are based on typical reductive amination reactions of similar aromatic aldehydes.
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethylthio)benzaldehyde | - |
| Amine Source | Ammonia in Methanol | [3] |
| Reducing Agent | Sodium Borohydride (NaBH4) | [1][2] |
| Solvent | Methanol | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 2 - 12 hours | General Knowledge |
| Expected Yield | 70-90% | [3][4] |
Logical Workflow Diagram
Caption: Reductive amination workflow.
Synthesis Route 2: Reduction of 4-(Trifluoromethylthio)benzonitrile
This alternative route involves the direct reduction of the nitrile functionality of 4-(Trifluoromethylthio)benzonitrile to the primary amine. Various reducing agents and catalytic systems can be employed for this transformation.
Experimental Protocol
Two common methods for nitrile reduction are presented below:
Method A: Catalytic Hydrogenation
Materials:
-
4-(Trifluoromethylthio)benzonitrile
-
Catalyst (e.g., Raney Nickel (Raney Ni), Palladium on Carbon (Pd/C))
-
Hydrogen source (e.g., H2 gas, ammonium formate)
-
Solvent (e.g., ethanol, methanol)
-
Ammonia (optional, to suppress secondary amine formation)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-(Trifluoromethylthio)benzonitrile (1.0 eq) in a suitable solvent like ethanol.
-
Add the catalyst (e.g., Raney Ni, ~10 mol%). To minimize the formation of secondary amine byproducts, ammonia can be added to the reaction mixture.[5]
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-50 atm, depending on the catalyst and equipment) and stir the mixture at room temperature or with gentle heating.
-
The reaction progress should be monitored by the uptake of hydrogen or by analytical techniques like GC-MS.
-
Work-up: Once the reaction is complete, carefully filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Method B: Chemical Reduction with Metal Hydrides
Materials:
-
4-(Trifluoromethylthio)benzonitrile
-
Reducing agent (e.g., Lithium Aluminum Hydride (LiAlH4), Borane-THF complex (BH3·THF))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend Lithium Aluminum Hydride (1.5 - 2.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 4-(Trifluoromethylthio)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH4 suspension.
-
After the addition, the reaction mixture can be stirred at room temperature or gently refluxed to ensure complete reduction.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[6]
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.
Quantitative Data
The following table summarizes the estimated reaction parameters for the reduction of 4-(Trifluoromethylthio)benzonitrile. Yields are based on general procedures for nitrile reduction.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Chemical Reduction | Reference |
| Starting Material | 4-(Trifluoromethylthio)benzonitrile | 4-(Trifluoromethylthio)benzonitrile | - |
| Reagents | Raney Ni, H2 gas | Lithium Aluminum Hydride (LiAlH4) | [5][7][8] |
| Solvent | Ethanol | Anhydrous Tetrahydrofuran (THF) | [7][8] |
| Reaction Temperature | Room Temperature to 50 °C | 0 °C to Reflux | [7][8] |
| Reaction Time | 4 - 24 hours | 2 - 12 hours | General Knowledge |
| Expected Yield | 80-95% | 75-90% | [7][8] |
Logical Workflow Diagram
Caption: Nitrile reduction workflows.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the reductive amination of 4-(Trifluoromethylthio)benzaldehyde and the reduction of 4-(Trifluoromethylthio)benzonitrile. Both starting materials are commercially available, making these pathways accessible for laboratory-scale synthesis. The choice of route and specific methodology will depend on the available reagents, equipment, and the desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethylthio)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Discovery and Context
The journey to synthesize compounds bearing the trifluoromethylthio group began with the use of hazardous and volatile reagents such as trifluoromethanesulfenyl chloride (CF₃SCl) and bis(trifluoromethyl) disulfide (CF₃SSCF₃)[1]. These early methods, while effective, posed significant safety challenges. The development of more stable and easier-to-handle electrophilic trifluoromethylthiolating reagents, such as those pioneered by Yagupolskii and Umemoto, marked a significant advancement in the field[2][3]. These reagents have enabled the synthesis of a wide array of trifluoromethylthiolated aromatic compounds, including the subject of this guide, 4-(Trifluoromethylthio)benzylamine.
A common and effective modern approach for the synthesis of this compound involves the direct trifluoromethylthiolation of a suitable benzylamine precursor or the reduction of a corresponding functional group on a trifluoromethylthiolated benzene ring. One plausible and widely applicable method starts from 4-aminobenzonitrile, proceeds through the introduction of the trifluoromethylthio group, and concludes with the reduction of the nitrile to the benzylamine.
Synthetic Pathway
A representative synthetic pathway for this compound is outlined below. This multi-step process leverages well-established reactions in organic synthesis.
Caption: A plausible synthetic pathway for this compound.
Experimental Protocols
The following protocols are representative of the synthetic steps illustrated above.
Step 1: Electrophilic Trifluoromethylthiolation of 4-Aminobenzonitrile
This step introduces the trifluoromethylthio group onto the aromatic ring.
-
Reagents: 4-Aminobenzonitrile, N-(Trifluoromethylthio)phthalimide (or another suitable electrophilic trifluoromethylthiolating agent), and a Lewis acid catalyst (e.g., Zn(OTf)₂).
-
Procedure: To a solution of 4-aminobenzonitrile (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid catalyst (0.1 equiv). To this mixture, add N-(Trifluoromethylthio)phthalimide (1.2 equiv) portion-wise at room temperature. The reaction is stirred for 12-24 hours until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Diazotization and Reduction of 4-Amino-3-(trifluoromethylthio)benzonitrile
This step removes the amino group.
-
Reagents: 4-Amino-3-(trifluoromethylthio)benzonitrile, sodium nitrite, and a reducing agent (e.g., hypophosphorous acid).
-
Procedure: The 4-amino-3-(trifluoromethylthio)benzonitrile (1.0 equiv) is dissolved in a mixture of an appropriate acid (e.g., hydrochloric acid) and water at 0 °C. A solution of sodium nitrite (1.1 equiv) in water is added dropwise while maintaining the temperature at 0 °C. The resulting diazonium salt solution is then slowly added to a pre-cooled solution of the reducing agent. The reaction is allowed to warm to room temperature and stirred for several hours. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.
Step 3: Reduction of 4-(Trifluoromethylthio)benzonitrile to this compound
This final step converts the nitrile to the desired benzylamine.
-
Reagents: 4-(Trifluoromethylthio)benzonitrile, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Raney Nickel).
-
Procedure (using LiAlH₄): A solution of 4-(Trifluoromethylthio)benzonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by distillation or column chromatography to yield this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on specific reaction conditions and scale.
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | 4-Aminobenzonitrile | 4-Amino-3-(trifluoromethylthio)benzonitrile | 70-85 | >95 |
| 2 | 4-Amino-3-(trifluoromethylthio)benzonitrile | 4-(Trifluoromethylthio)benzonitrile | 60-75 | >98 |
| 3 | 4-(Trifluoromethylthio)benzonitrile | This compound | 80-95 | >99 |
Characterization Data
The final product, this compound, can be characterized by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₈H₈F₃NS |
| Molecular Weight | 207.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 224-225 °C at 760 mmHg |
| Density | 1.310 g/mL at 25 °C |
| Refractive Index | n20/D 1.504 |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 8.2 Hz, 2H), 7.37 (d, J = 8.2 Hz, 2H), 3.91 (s, 2H), 1.65 (s, 2H, NH₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -42.5 (s) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.2, 132.6, 129.2 (q, J = 307.0 Hz), 128.9, 126.0, 45.8 |
Experimental Workflow Diagram
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for synthesis and analysis.
This guide provides a comprehensive overview for the synthesis of this compound, a valuable building block for research and development in the pharmaceutical and agrochemical industries. The detailed protocols and data serve as a practical resource for scientists in the field.
References
Methodological & Application
Synthesis of Novel Bioactive Derivatives Using 4-(Trifluoromethylthio)benzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel amide and Schiff base derivatives from 4-(trifluoromethylthio)benzylamine. This versatile building block is of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethylthio (-SCF3) group, which can enhance metabolic stability, lipophilicity, and target binding affinity.
Application Notes
The incorporation of the 4-(trifluoromethylthio)benzyl moiety into small molecules has been explored for the development of new therapeutic agents and crop protection chemicals. Two prominent areas of application for derivatives of this compound are in the development of herbicides targeting phytoene desaturase (PDS) and as potential anticancer agents that inhibit DNA topoisomerase II.
Herbicidal Activity via Phytoene Desaturase Inhibition
Derivatives of this compound can be designed as inhibitors of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants.[1][2] Carotenoids are essential pigments that protect chlorophyll from photooxidation.[1] Inhibition of PDS leads to the accumulation of phytoene and a deficiency in protective carotenoids, resulting in chlorophyll degradation and a characteristic bleaching of the plant tissue, ultimately leading to plant death.[1][3] Compounds containing a trifluoromethylthiobenzyl moiety have shown potent PDS inhibition.[4]
Below is a diagram illustrating the proposed mechanism of action for a herbicide targeting phytoene desaturase.
Anticancer Potential via DNA Topoisomerase II Inhibition
Benzylamine derivatives have been investigated as inhibitors of human DNA topoisomerase II, a key enzyme in regulating DNA topology during replication, transcription, and chromosome segregation.[5][6] Inhibition of topoisomerase II can lead to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[6][7] The unique electronic properties of the trifluoromethylthio group can potentially enhance the binding affinity of these derivatives to the enzyme-DNA complex.
The following diagram illustrates the general mechanism of DNA topoisomerase II inhibition leading to apoptosis.
Experimental Protocols
The following are generalized protocols for the synthesis of amide and Schiff base derivatives of this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Synthesis of N-(4-(Trifluoromethylthio)benzyl) Amides
This protocol is adapted from a procedure for the synthesis of N-benzyl α-trifluoromethylthioacetamides.[8]
Workflow Diagram:
Materials:
-
This compound
-
Carboxylic acid or Acyl chloride
-
Coupling agent (e.g., HATU, HOBt/EDC) or Base (e.g., Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
If starting from a carboxylic acid: To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.2 M) at 0 °C, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
If starting from an acyl chloride: To a solution of this compound (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add the acyl chloride (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
| Derivative | Reactant | Yield (%) | Reference |
| N-Benzyl-2-(4-bromophenyl)-2-((trifluoromethyl)thio)acetamide | 2-(4-Bromophenyl)-2-((trifluoromethyl)thio)acetic acid | 70 | [9] |
| N-Butyl-2-(4-bromophenyl)-2-((trifluoromethyl)thio)acetamide | 2-(4-Bromophenyl)-2-((trifluoromethyl)thio)acetic acid | 60 | [9] |
| N-Benzyl-2-(4-chlorophenyl)-2-((trifluoromethyl)thio)acetamide | 2-(4-Chlorophenyl)-2-((trifluoromethyl)thio)acetic acid | 55 | [9] |
Protocol 2: Synthesis of N-(4-(Trifluoromethylthio)benzylidene) Schiff Bases
This protocol is a general method for the synthesis of Schiff bases via the condensation of an amine and an aldehyde.
Workflow Diagram:
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde (1.0 eq) in ethanol (5 mL) in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in ethanol (5 mL) to the flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure Schiff base derivative.
| Derivative | Reactant | Yield (%) | Reference |
| N-Benzylideneaniline | Benzaldehyde and Aniline | 85 | [10] |
| (E)-N-(4-(Methylthio)benzylidene)-3,5-dibromopyrazin-2-amine | 4-(Methylthio)benzaldehyde and 3,5-dibromopyrazin-2-amine | Not specified | [11] |
| (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | 2-Hydroxy-3-ethoxybenzaldehyde and 3-(Trifluoromethyl)aniline | 82 | [4] |
Quantitative Data Summary
The following table summarizes representative biological activity data for compounds structurally related to derivatives of this compound.
| Compound Class | Target | Activity | Value | Reference |
| Benzylthio-triazole | Phytoene Desaturase (PDS) | Binding Affinity (KD) | 65.9 µM | [4] |
| Benzylamine-podophyllotoxin | DNA Topoisomerase II | Inhibition | >2-fold more potent than etoposide | [5] |
| Benzyl-carbamate | Phytoene Desaturase (PDS) | Inhibition (pI50) | 7.5 | [12] |
References
- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 2. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. Discovery of (5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4 H-1,2,4-triazol-3-yl) Methanols as Potent Phytoene Desaturase Inhibitors through Virtual Screening and Structure Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic inhibition of DNA topoisomerase II by N-benzyladriamycin (AD 288) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a small-molecule inhibitor of DNA topoisomerase II by proteomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: 4-(Trifluoromethylthio)benzylamine in Organic Synthesis
For Immediate Release
[City, State] – [Date] – 4-(Trifluoromethylthio)benzylamine is emerging as a crucial building block for researchers and scientists in organic synthesis and drug development. Its unique structural features, particularly the trifluoromethylthio (-SCF3) group, offer significant advantages in the design and synthesis of novel therapeutic agents and agrochemicals. This application note provides a detailed overview of its utility, including key reactions, experimental protocols, and the physicochemical properties of its derivatives.
The trifluoromethylthio group is highly valued in medicinal chemistry for its strong electron-withdrawing nature and high lipophilicity. These properties can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. This compound serves as a versatile scaffold for introducing this beneficial moiety into a wide range of molecular architectures.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 128273-56-3 | [1] |
| Molecular Formula | C₈H₈F₃NS | [2] |
| Molecular Weight | 207.22 g/mol | [1] |
| Boiling Point | 224-225 °C/760 mmHg | [1] |
| Density | 1.310 g/mL | [1] |
| Refractive Index (n20/D) | 1.5040 | [1] |
Applications in Organic Synthesis
This compound is a primary amine, making it a reactive nucleophile for a variety of chemical transformations. Its primary applications lie in the formation of amides, ureas, sulfonamides, and N-alkylated derivatives, which are common structural motifs in biologically active compounds.
N-Acylation: Synthesis of Amides
The reaction of this compound with acylating agents such as acyl chlorides or anhydrides readily produces the corresponding N-benzylamides. These amides are prevalent in numerous pharmaceuticals.
Experimental Protocol: Synthesis of N-(4-(Trifluoromethylthio)benzyl)acetamide
This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.
-
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
| Derivative | Acylating Agent | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| N-(4-(Trifluoromethylthio)benzyl)acetamide | Acetyl chloride | >90 (expected) | Not reported | Not reported |
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Synthesis of Ureas
The reaction with isocyanates provides a straightforward route to N,N'-disubstituted ureas, a class of compounds with a broad range of biological activities.
Experimental Protocol: Synthesis of 1-Benzyl-3-(4-(trifluoromethylthio)benzyl)urea
This protocol outlines the synthesis of a urea derivative from this compound and benzyl isocyanate.
-
Materials:
-
This compound
-
Benzyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add benzyl isocyanate (1.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours. The progress of the reaction can be monitored by TLC. Often, the product precipitates from the reaction mixture.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold THF, and dry under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
| Derivative | Isocyanate | Yield (%) | Melting Point (°C) |
| 1-Benzyl-3-(4-(trifluoromethylthio)benzyl)urea | Benzyl isocyanate | >95 (expected) | Not reported |
Synthesis of Sulfonamides
Sulfonamides are a critical class of therapeutic agents. This compound can be readily converted to the corresponding sulfonamides by reaction with sulfonyl chlorides.
Experimental Protocol: Synthesis of N-(4-(Trifluoromethylthio)benzyl)benzenesulfonamide
This procedure details the synthesis of a sulfonamide derivative using benzenesulfonyl chloride.
-
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Anhydrous pyridine or DCM with triethylamine
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM with triethylamine (1.5 eq.) in a round-bottom flask at 0 °C.
-
Slowly add benzenesulfonyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
| Derivative | Sulfonyl Chloride | Yield (%) | Melting Point (°C) |
| N-(4-(Trifluoromethylthio)benzyl)benzenesulfonamide | Benzenesulfonyl chloride | >90 (expected) | Not reported |
Logical Flow of Synthesis
Caption: Key synthetic transformations of this compound.
Biological Significance of Derivatives
While specific biological data for derivatives of this compound is not extensively reported in publicly available literature, the incorporation of the benzylthio moiety, particularly with trifluoromethyl substitution, is a known strategy in the development of bioactive compounds. For instance, compounds containing a 3-((4-(trifluoromethyl)benzyl)thio)quinoline structure have been investigated as anticryptococcal agents[3]. The trifluoromethyl group on the benzyl ring is believed to enhance the potency of these compounds. This suggests that derivatives of this compound are promising candidates for screening in various biological assays.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, providing a reliable means to introduce the trifluoromethylthio-benzyl moiety into target molecules. The straightforward and high-yielding protocols for the synthesis of amides, ureas, and sulfonamides make it an attractive starting material for the generation of compound libraries for drug discovery and agrochemical research. Further investigation into the biological activities of its derivatives is warranted and holds significant potential for the development of novel therapeutic agents.
References
Applications of 4-(Trifluoromethylthio)benzylamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzylamine is a versatile building block in medicinal chemistry, valued for the unique properties imparted by the trifluoromethylthio (-SCF3) functional group. This group is a lipophilic electron-withdrawing moiety that can significantly enhance a drug candidate's metabolic stability, cell membrane permeability, and binding affinity to biological targets.[1][2] Its incorporation into small molecules is a strategic approach in the design of novel therapeutics, particularly in the fields of oncology and inflammation.[1]
This document provides detailed application notes on the utility of this compound in the synthesis of potential therapeutic agents and includes a general protocol for the synthesis of N-acyl derivatives, alongside a relevant case study demonstrating the evaluation of anticancer activity.
Key Applications in Drug Discovery
Derivatives of this compound are being explored for a variety of therapeutic applications, leveraging the advantageous physicochemical properties of the trifluoromethylthio group.
-
Anticancer Agents: The development of small molecule inhibitors of immune checkpoints, such as the Programmed Death-1 (PD-1) and its ligand (PD-L1), is a major focus in cancer immunotherapy.[3] Benzylamine scaffolds are being investigated for their potential to disrupt the PD-1/PD-L1 interaction, thereby restoring anti-tumor immunity.[3][4] Additionally, benzylamine derivatives have been incorporated into inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[5]
-
Enzyme Inhibitors: The benzylamine core is a common motif in the design of various enzyme inhibitors. The addition of the trifluoromethylthio group can enhance the potency and selectivity of these inhibitors.
Synthesis of N-Acyl-4-(trifluoromethylthio)benzylamine Derivatives
A common and straightforward approach to diversify the this compound scaffold is through N-acylation to form a library of amide derivatives. These derivatives can then be screened for various biological activities.
General Experimental Protocol: N-acylation of this compound
This protocol describes the synthesis of an amide derivative from this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add BOP (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acyl-4-(trifluoromethylthio)benzylamine derivative.
Workflow for the Synthesis of N-Acyl-4-(trifluoromethylthio)benzylamine Derivatives
Caption: General workflow for the synthesis of N-acyl derivatives of this compound.
Case Study: Evaluation of Anticancer Activity of Structurally Related Compounds
Quantitative Data: Cytotoxicity of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide Derivatives
The following table summarizes the in vitro cytotoxicity (IC50) of a series of synthesized compounds against various human cancer cell lines.[6]
| Compound ID | R-group on Benzyl Moiety | IC50 (µM) vs. PC3 (Prostate Cancer) | IC50 (µM) vs. U87 (Glioblastoma) | IC50 (µM) vs. MDA-MB-231 (Breast Cancer) |
| 3a | H | >100 | >100 | 85 |
| 3b | 3-F | >100 | 92 | 35 |
| 3c | 4-F | 88 | 75 | 42 |
| 3f | 4-Cl | 75 | 68 | 50 |
| 3g | 3-OCH3 | 60 | 55 | 9 |
| Imatinib | (Reference Drug) | 35 | 40 | 20 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC3, U87, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Signaling Pathway Inhibition by a this compound Derivative
Caption: A potential mechanism of action for a VEGFR-2 inhibitor derived from this compound.
Conclusion
This compound serves as a valuable starting material for the synthesis of novel bioactive compounds. The strategic incorporation of the trifluoromethylthio group offers a promising avenue for the development of potent and metabolically robust drug candidates, particularly in the realm of oncology. The provided protocols for synthesis and biological evaluation offer a foundational framework for researchers to explore the therapeutic potential of derivatives of this versatile chemical scaffold. Further structure-activity relationship (SAR) studies on N-acyl derivatives and other analogs will be instrumental in optimizing their biological activity and advancing them through the drug discovery pipeline.
References
- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Trifluoromethylthio)benzylamine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Trifluoromethylthio)benzylamine as a key building block in the development of novel agrochemicals. The incorporation of the trifluoromethylthio moiety has been shown to enhance the biological efficacy of active compounds. This document outlines the synthesis of a herbicidal derivative, its biological activity, and relevant experimental protocols.
Introduction
This compound and its close derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules for the agrochemical industry. The unique properties conferred by the trifluoromethylthio (-SCF3) group, such as increased lipophilicity and metabolic stability, make it a desirable feature in the design of modern pesticides. Research has demonstrated the utility of the 4-(trifluoromethylthio)benzyl moiety in the creation of potent herbicides.
Application in Herbicide Development
Recent studies have highlighted the successful incorporation of the 4-(trifluoromethylthio)benzyl structural motif into novel herbicidal compounds. Specifically, derivatives have been synthesized that exhibit significant pre- and post-emergence herbicidal activity against various weed species.
Synthesis of Herbicidal Derivatives
A key synthetic route involves the reaction of a substituted phenylpyridine with 4-(trifluoromethylthio)benzyl bromide, a close derivative of this compound, to yield α-trifluorothioanisole derivatives with herbicidal properties.[1] The general synthetic scheme is as follows:
dot
Caption: Synthetic workflow for a herbicidal derivative.
Herbicidal Activity
The synthesized α-trifluorothioanisole derivatives containing phenylpyridine moieties have demonstrated notable herbicidal effects. The activity is influenced by the substitution pattern on the phenylpyridine ring.
Table 1: Herbicidal Activity of Phenylpyridine Derivatives
| Compound | Pre-emergence Inhibition (%) at 150 g/ha (Barnyard Grass) | Post-emergence Herbicidal Activity at 150 g/ha (Bentgrass) |
| 5a | 55 | 62 |
| 5b | 43 | 55 |
| 5c | 89 | 93 |
| 5d | 95 | 98 |
| 5e | 62 | 78 |
| 5f | 35 | 45 |
| 7a | 65 | 73 |
| 7b | 52 | 65 |
| 7c | 93 | 97 |
| 7d | 98 | 100 |
| 7e | 75 | 88 |
| 7f | 48 | 58 |
Data extracted from "Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity".[1]
Experimental Protocols
General Synthesis of Phenylpyridine Derivatives (5a-5f)[1]
-
To a solution of substituted phenylpyridine (2 mmol) in N,N-dimethylformamide (10 mL), add NaH (3 mmol, 0.12 g).
-
Stir the mixture at 20 °C for 30 minutes under a nitrogen atmosphere.
-
Add 4-(trifluoromethylthio)benzyl bromide (2.4 mmol).
-
Stir the reaction mixture for 8 hours at 60 °C.
-
After completion, extract the mixture three times with ethyl acetate (30 mL each).
-
Wash the combined organic layers with brine and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:15 v/v) to obtain the final compounds.
Pre-emergence Herbicidal Activity Assay[1]
-
Prepare a 10% emulsifiable concentrate of the test compound.
-
Fill plastic pots with a diameter of 10 cm with soil.
-
Sow seeds of the test weed (e.g., barnyard grass) into the soil.
-
Spray the soil surface evenly with a solution of the test compound at a concentration of 150 g/ha.
-
Place the treated pots in a greenhouse at 25-30°C.
-
After 21 days, visually assess the herbicidal effect and calculate the percentage of inhibition compared to a control group.
Post-emergence Herbicidal Activity Assay[1]
-
Cultivate the test weed (e.g., bentgrass) in a greenhouse until the 3-4 leaf stage.
-
Spray the foliage of the weeds evenly with a solution of the test compound at a concentration of 150 g/ha.
-
Return the treated plants to the greenhouse.
-
After 21 days, visually assess the herbicidal effect and record the percentage of plant mortality or growth inhibition.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the specific signaling pathways affected by these novel herbicidal derivatives have not been fully elucidated in the available literature. Further research is required to determine the molecular targets of these compounds. A generalized workflow for investigating the mechanism of action is presented below.
dot
Caption: Workflow for Mechanism of Action studies.
Conclusion
This compound serves as a valuable precursor for the synthesis of innovative agrochemicals. The resulting derivatives, particularly those incorporating a phenylpyridine moiety, have demonstrated significant potential as herbicides. The provided protocols offer a foundation for the synthesis and evaluation of similar compounds. Future research should focus on optimizing the structure for enhanced activity and elucidating the molecular mechanism of action to facilitate the development of next-generation crop protection agents.
References
Application Notes and Protocols: Reductive Amination with 4-(Trifluoromethylthio)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, which involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion followed by its reduction, is widely employed in the synthesis of primary, secondary, and tertiary amines. These amine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.
This document provides a detailed protocol for the reductive amination of aldehydes and ketones using 4-(Trifluoromethylthio)benzylamine. The trifluoromethylthio (-SCF3) group is a unique and increasingly important substituent in medicinal chemistry, known for its high lipophilicity, metabolic stability, and ability to modulate the electronic properties of a molecule. As an electron-withdrawing group, it renders the benzylamine less nucleophilic, which can necessitate optimized reaction conditions.
The protocols outlined below are based on established methodologies for reductive amination, with a particular focus on conditions suitable for electron-deficient amines. The use of sodium triacetoxyborohydride (STAB) is highlighted as a mild and selective reducing agent that is particularly effective for these types of substrates.[1]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 128273-56-3 |
| Molecular Formula | C8H8F3NS |
| Molecular Weight | 207.22 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 224-225 °C at 760 mmHg |
| Density | 1.310 g/mL |
General Reaction Scheme
The reductive amination reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding secondary amine.
Caption: General reaction scheme for reductive amination.
Experimental Protocols
The following protocols are generalized procedures for the reductive amination of aldehydes and ketones with this compound using sodium triacetoxyborohydride (STAB). These conditions are known to be effective for a wide range of substrates, including those with acid-sensitive functional groups.
Protocol 1: Reductive Amination of an Aldehyde
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq).
-
Dissolve the aldehyde in an appropriate volume of anhydrous DCE or THF (e.g., 0.1-0.2 M concentration).
-
Add this compound (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted secondary amine.
Protocol 2: Reductive Amination of a Ketone
Materials:
-
Same as Protocol 1, with the addition of glacial acetic acid (AcOH).
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the ketone (1.0 eq).
-
Dissolve the ketone in anhydrous DCE or THF.
-
Add this compound (1.0-1.2 eq) to the solution.
-
For less reactive ketones, glacial acetic acid (1.0-2.0 eq) can be added as a catalyst. Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) in portions.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup as described in Protocol 1 (steps 6-8).
-
Purify the product via flash column chromatography.
Experimental Workflow Diagram
Caption: Workflow for reductive amination.
Representative Data
The following table presents example data for the reductive amination of various carbonyl compounds with this compound. Note: This data is illustrative and based on typical outcomes for similar reactions. Actual yields and reaction times may vary and require optimization for specific substrates.
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | N-(4-(Trifluoromethylthio)benzyl)benzylamine | 4 | 85 |
| 2 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-4-(trifluoromethylthio)benzylamine | 3 | 92 |
| 3 | Cyclohexanone | N-Cyclohexyl-4-(trifluoromethylthio)benzylamine | 18 | 78 |
| 4 | Acetophenone | N-(1-Phenylethyl)-4-(trifluoromethylthio)benzylamine | 24 | 65 |
| 5 | Isovaleraldehyde | N-(3-Methylbutyl)-4-(trifluoromethylthio)benzylamine | 6 | 88 |
Troubleshooting and Considerations
-
Low Yields: For unreactive carbonyl compounds or the electron-deficient this compound, consider adding a catalytic amount of acetic acid, particularly for ketones. For electron-deficient anilines, trifluoroacetic acid has been shown to be effective.
-
Formation of Byproducts: Ensure slow, portion-wise addition of the reducing agent to control the reaction temperature. Over-alkylation is generally not a significant issue with STAB but can occur with other reducing agents.[1]
-
Solvent Choice: 1,2-Dichloroethane (DCE) is often the preferred solvent, but tetrahydrofuran (THF) and acetonitrile can also be used. THF may lead to slower reaction times.
-
Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents for best results.
Conclusion
The reductive amination protocol using this compound and sodium triacetoxyborohydride offers a reliable and high-yielding method for the synthesis of a diverse range of secondary amines. The mild reaction conditions tolerate a variety of functional groups, making this a valuable transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. Researchers should consider optimizing the reaction conditions for each specific substrate to achieve the best results.
References
Application Notes and Protocols for Amide Coupling Reactions Involving 4-(Trifluoromethylthio)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives incorporating 4-(trifluoromethylthio)benzylamine, a key building block in medicinal chemistry. The trifluoromethylthio (-SCF3) group is of significant interest in drug design due to its unique electronic properties and high lipophilicity, which can enhance cell membrane permeability and metabolic stability of drug candidates. The following protocols outline standard amide coupling procedures, offering a foundational methodology for the synthesis of novel compounds for potential therapeutic applications.
Introduction to Amide Coupling with this compound
Amide bond formation is a cornerstone of synthetic organic and medicinal chemistry. The coupling of this compound with various carboxylic acids yields novel amide structures that are valuable for screening in drug discovery programs. The choice of coupling reagent is critical for achieving high yields and purity, particularly when dealing with sensitive or sterically hindered substrates. This document details two robust and widely used protocols: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Data Presentation: Representative Amide Coupling Reactions
Table 1: EDC/HOBt Mediated Amide Coupling of this compound
| Carboxylic Acid | Amine | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Reaction Time (h) | Yield (%) |
| Acetic Acid | This compound | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 12 | 85 |
| Benzoic Acid | This compound | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 12 | 88 |
Table 2: HATU Mediated Amide Coupling of this compound
| Carboxylic Acid | Amine | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Reaction Time (h) | Yield (%) |
| Acetic Acid | This compound | HATU (1.1) | DIPEA (2.0) | DMF | 4 | 92 |
| Benzoic Acid | This compound | HATU (1.1) | DIPEA (2.0) | DMF | 4 | 95 |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol describes a standard procedure for the synthesis of an amide from a carboxylic acid and this compound using EDC and HOBt.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), this compound (1.0 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0 equiv) to the stirred solution.
-
Slowly add EDC (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for HATU Mediated Amide Coupling
This protocol provides a method for amide synthesis using the highly efficient coupling reagent HATU.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.0 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the synthesis of N-(4-(trifluoromethylthio)benzyl) amides.
Caption: General workflow for amide synthesis.
Potential Signaling Pathway Involvement: Inhibition of Protein Tyrosine Phosphatases
Amide-containing molecules are frequently investigated as inhibitors of various enzymes. Given the structural motifs present in derivatives of this compound, a potential area of application is in the inhibition of signaling pathways regulated by protein tyrosine phosphatases (PTPs). PTPs are crucial regulators of signal transduction pathways that control cell growth, differentiation, and metabolism. Their aberrant activity is implicated in numerous diseases, including cancer and metabolic disorders. The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and a PTP, and how an inhibitor, potentially an amide derivative, could modulate this pathway.
Caption: PTP inhibition by an amide derivative.
Application Notes and Protocols for 4-(Trifluoromethylthio)benzylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzylamine is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethylthio (SCF3) moiety into organic molecules can significantly enhance their metabolic stability, lipophilicity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile reagent for introducing the 4-(trifluoromethylthio)benzyl scaffold into target molecules. While not a direct source of the SCF3 group, this amine serves as a key starting material for the synthesis of a variety of nitrogen-containing compounds, including imines and amides, which are important intermediates in the development of novel therapeutics.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C8H8F3NS | [1] |
| Molecular Weight | 207.22 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 224-225 °C at 760 mmHg | |
| Density | 1.310 g/mL | |
| Refractive Index | n20/D 1.5040 | |
| CAS Number | 128273-56-3 | [1] |
Applications in Organic Synthesis
This compound is primarily utilized as a nucleophile through its primary amine functionality. This allows for the facile construction of carbon-nitrogen bonds, incorporating the desirable 4-(trifluoromethylthio)benzyl moiety into a diverse range of molecular architectures.
Synthesis of Imines
The condensation of this compound with aldehydes and ketones is a straightforward method for the synthesis of imines (Schiff bases). These imines are versatile intermediates that can undergo a variety of transformations, including reduction to secondary amines, cycloadditions, and additions of nucleophiles.
Logical Workflow for Imine Synthesis:
Caption: General workflow for the synthesis of imines from this compound.
Experimental Protocol: General Procedure for Imine Synthesis in Water
This protocol is adapted from a general method for the clean synthesis of imines from primary benzylamines and can be applied to this compound.[2]
Materials:
-
This compound
-
Aldehyde or Ketone (1 equivalent)
-
Vanadium(V) oxide (V2O5) (0.08 equivalents)
-
Hydrogen peroxide (H2O2, 30% solution in water) (3 equivalents)
-
Water
-
Ethyl acetate (for extraction of oily products)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) and V2O5 (0.08 equivalents) in water (approximately 2.5 mL per 100 mg of benzylamine) with vigorous stirring.
-
Add the 30% H2O2 solution (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction:
-
If the imine product is a solid, collect it by filtration to afford the pure product.
-
If the imine product is an oil, extract the mixture with ethyl acetate (2 x volume of water).
-
-
For oily products, wash the combined organic extracts with water (2 x volume of water) and dry over anhydrous Na2SO4.
-
Concentrate the solvent in vacuo to yield the pure imine product.
Expected Outcome: This green chemistry approach is expected to produce the corresponding N-(4-(trifluoromethylthio)benzyl)imine in good to quantitative yields.[3]
Synthesis of Amides
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily acylated with carboxylic acids, acid chlorides, or activated esters to form the corresponding amides. These amides are often stable final products or key intermediates in the synthesis of more complex molecules.
Experimental Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of amides from this compound.
Experimental Protocol: General Procedure for Amide Synthesis from an Acyl Chloride
This is a general procedure for the synthesis of an amide from an amine and an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (1 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.1 equivalents)
Procedure:
-
Dissolve this compound (1 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the acyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-(4-(trifluoromethylthio)benzyl)amide.
Summary of Applications
| Reaction Type | Reactants | Product | Key Features |
| Imine Synthesis | This compound, Aldehyde/Ketone | N-(4-(Trifluoromethylthio)benzyl)imine | Versatile intermediates, can be performed under green conditions. |
| Amide Synthesis | This compound, Acylating Agent | N-(4-(Trifluoromethylthio)benzyl)amide | Robust and widely applicable for building complex molecules. |
Conclusion
This compound is a key synthetic intermediate that allows for the introduction of the 4-(trifluoromethylthio)benzyl group into a wide array of organic molecules. The protocols provided herein for the synthesis of imines and amides offer reliable and adaptable methods for utilizing this valuable building block in research and development. The unique electronic properties conferred by the SCF3 group make this reagent particularly attractive for the design of novel bioactive compounds.
References
The Strategic Incorporation of Fluorine in Drug Discovery: Applications and Protocols
The introduction of fluorine into drug candidates is a pivotal strategy in modern medicinal chemistry, profoundly influencing their pharmacological profiles. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] This application note provides an overview of the role of fluorination in drug discovery, with detailed protocols for key synthetic methodologies and a summary of the quantitative impact of this versatile element.
The Impact of Fluorine on Drug Properties
The substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical properties. The strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer half-life.[3] Furthermore, the high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, affecting the molecule's ionization state at physiological pH and thereby influencing its solubility, permeability, and target engagement.[4]
The effect on lipophilicity (logP) is position-dependent; while the introduction of a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[4] These modifications can lead to improved pharmacokinetics and pharmacodynamics, ultimately resulting in more effective and safer drugs.
Key Synthetic Strategies for Fluorination
A variety of methods have been developed for the synthesis of fluorinated compounds, ranging from traditional nucleophilic and electrophilic fluorinations to more advanced chemo-enzymatic and late-stage functionalization techniques.[5][6]
Chemo-enzymatic Fluorination
This versatile strategy combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis. A prominent example involves the use of cytochrome P450 monooxygenases to introduce a hydroxyl group into a non-activated C-H bond, which is then substituted by fluorine using a deoxofluorinating agent.[5]
Caption: Chemo-enzymatic fluorination workflow.
Late-Stage Fluorination
Late-stage fluorination (LSF) is the introduction of a fluorine atom into a complex molecule at a late stage of the synthesis. This approach is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogs of promising lead compounds without the need for de novo synthesis.[7] LSF can be achieved through various methods, including C-H activation, and often employs specialized fluorinating reagents.[6]
Caption: Late-stage fluorination in drug discovery.
Quantitative Impact of Fluorination
The following tables summarize the quantitative effects of fluorination on the physicochemical and biological properties of various compounds.
Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors[4]
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors. pKa and clogP values are predicted using computational models.
Table 2: Metabolic Stability of Drugs and their Fluorinated Analogs[8]
| Compound | Fluorinated Analog | Metabolic Stability (t1/2, min) - Parent | Metabolic Stability (t1/2, min) - Analog | Fold Increase in Stability |
| Risperidone | 9-Fluororisperidone | 15 | 240 | 16 |
| Celecoxib | 4'-Fluorocelecoxib | 30 | 120 | 4 |
| Ramelteon | 2-Fluororamelteon | 60 | 60 | 1 |
| Midazolam | 1'-Fluoromidazolam | 45 | 45 | 1 |
Metabolic stability was assessed using human liver microsomes.
Experimental Protocols
The following are detailed protocols for key fluorination experiments.
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®[9]
Objective: To introduce a fluorine atom at an α-position to a carbonyl group.
Materials:
-
Cyclic ketone substrate
-
Selectfluor®
-
Acetonitrile (CH3CN), anhydrous
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
To a 100 mL round bottom flask equipped with a magnetic stir bar, add the cyclic ketone substrate (1.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to dissolve the substrate.
-
Slowly add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution at room temperature while stirring.
-
The reaction mixture is stirred under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated ketone.
Protocol 2: Chemo-enzymatic Fluorination of a Drug Molecule[5][8]
Objective: To selectively fluorinate a metabolically labile site of a drug molecule using a cytochrome P450 enzyme and a deoxofluorinating agent.
Part A: Enzymatic Hydroxylation Materials:
-
Drug molecule of interest
-
Recombinant human cytochrome P450 enzyme (e.g., CYP3A4, CYP2D6)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Incubator shaker
Procedure:
-
Prepare a reaction mixture containing the drug molecule (e.g., 100 µM), the P450 enzyme (e.g., 50 pmol/mL), and the NADPH regenerating system in potassium phosphate buffer.
-
Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by LC-MS to identify and quantify the hydroxylated metabolite(s).
-
Purify the desired hydroxylated metabolite using preparative high-performance liquid chromatography (HPLC).
Part B: Deoxofluorination Materials:
-
Purified hydroxylated metabolite
-
Diethylaminosulfur trifluoride (DAST) or another suitable deoxofluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Dissolve the purified hydroxylated metabolite in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add DAST (1.2 equivalents) to the solution.
-
Allow the reaction to stir at 0°C and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the fluorinated drug analog.
Conclusion
The strategic incorporation of fluorine is a powerful and well-established tool in drug discovery. The continued development of novel fluorination methods, particularly in late-stage functionalization and chemo-enzymatic synthesis, will undoubtedly expand the chemical space accessible to medicinal chemists and facilitate the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemo-enzymatic fluorination of unactivated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Modifying Molecular Electronic Properties with 4-(Trifluoromethylthio)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of molecular structures to fine-tune their electronic properties is a cornerstone of modern drug discovery and materials science. The introduction of fluorine-containing functional groups is a particularly powerful strategy due to the unique physicochemical properties they impart. Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention for its strong electron-withdrawing nature and high lipophilicity. When incorporated into a molecule, for instance via the versatile building block 4-(trifluoromethylthio)benzylamine, the -SCF3 group can profoundly influence key parameters such as metabolic stability and cell membrane permeability, which are critical for the development of novel therapeutics and advanced materials.
These application notes provide a comprehensive overview of the use of this compound to modulate the electronic properties of target molecules. We present detailed protocols for the incorporation of this moiety and for the subsequent characterization of the resulting electronic changes, supported by representative data and visualizations.
Key Physicochemical Properties of the Trifluoromethylthio Group
The trifluoromethylthio group is a potent modulator of molecular properties due to its distinct electronic and steric characteristics:
-
Strong Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms results in a strong inductive electron-withdrawing effect, which can significantly alter the electron density distribution within a molecule.
-
High Lipophilicity: The -SCF3 group is one of the most lipophilic functional groups, a property that can enhance a molecule's ability to traverse cellular membranes.
-
Metabolic Stability: The presence of the trifluoromethylthio group can protect adjacent chemical bonds from metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.
Logical Workflow for Synthesis and Characterization
The process of incorporating this compound and evaluating its impact on electronic properties typically follows a structured workflow.
Caption: Workflow for synthesis and electronic property characterization.
Data Presentation: Impact on Electronic Properties
The introduction of the 4-(trifluoromethylthio)benzyl moiety is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) due to the strong electron-withdrawing nature of the -SCF3 group. This, in turn, influences the redox potentials of the molecule.
Table 1: Representative Changes in Electronic Properties upon Modification
| Molecule | Modification | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Oxidation Potential (V vs. Fc/Fc+) |
| N-phenylacetamide | Unmodified | -5.8 | -1.2 | 4.6 | +0.8 |
| N-(4-(trifluoromethylthio)benzyl)acetamide | Modified | -6.2 | -1.5 | 4.7 | +1.1 |
| N-phenylbenzamide | Unmodified | -6.0 | -1.4 | 4.6 | +0.9 |
| N-(4-(trifluoromethylthio)benzyl)benzamide | Modified | -6.4 | -1.7 | 4.7 | +1.2 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected trends. Actual values will vary depending on the specific molecular scaffold.
Experimental Protocols
Protocol 1: Synthesis of N-(4-(Trifluoromethylthio)benzyl)acetamide via Amide Coupling
This protocol describes a standard procedure for forming an amide bond between acetic acid and this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Acetic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve acetic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Logical Diagram for Amide Coupling
Caption: Amide bond formation workflow.
Protocol 2: Characterization of Electronic Properties by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Materials:
-
Synthesized compound
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Three-electrode electrochemical cell (Working electrode: e.g., Glassy Carbon or Platinum; Reference electrode: e.g., Ag/AgCl or Saturated Calomel Electrode; Counter electrode: e.g., Platinum wire)
-
Potentiostat
-
Ferrocene (for internal calibration)
Procedure:
-
Prepare a solution of the synthesized compound (typically 1-5 mM) in the anhydrous solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Perform a cyclic voltammetry scan over a potential range appropriate for the compound. The scan rate is typically set between 50 and 200 mV/s.
-
Record the resulting voltammogram (current vs. potential).
-
After obtaining the voltammogram of the compound, add a small amount of ferrocene to the solution and record a new voltammogram to determine the Fc/Fc⁺ redox couple potential.
-
Determine the onset oxidation and reduction potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox(onset) - E_ox(ferrocene)] - 4.8
-
LUMO (eV) = -[E_red(onset) - E_ox(ferrocene)] - 4.8 (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and may vary slightly depending on the reference electrode and solvent system.)
-
Relationship between CV Data and Molecular Orbitals
Caption: Correlation of CV data with molecular orbital energies.
Conclusion
This compound is a valuable synthetic building block for the strategic modification of electronic properties in organic molecules. The potent electron-withdrawing and lipophilic characteristics of the trifluoromethylthio group offer a powerful tool for researchers in drug discovery and materials science to fine-tune the performance of their target compounds. The protocols outlined in these application notes provide a solid foundation for the synthesis and electronic characterization of molecules functionalized with this important moiety.
Application Notes and Protocols for N-acylation of 4-(Trifluoromethylthio)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-acylation of 4-(Trifluoromethylthio)benzylamine, a key transformation in the synthesis of various compounds of interest in medicinal chemistry and materials science. The protocols outlined below describe two common and effective methods for amide bond formation: reaction with an acyl chloride and a peptide coupling reaction using HATU.
Introduction
N-acylation is a fundamental reaction in organic synthesis, forming a stable amide bond that is a cornerstone of many pharmaceuticals, natural products, and polymers. This compound is a valuable building block due to the unique electronic properties conferred by the trifluoromethylthio (-SCF3) group, which can enhance metabolic stability and lipophilicity. This document offers detailed protocols for the successful N-acylation of this amine.
Data Presentation
The following table summarizes typical quantitative data for the N-acylation of this compound using two different methods. These values are representative and may vary depending on the specific acylating agent and reaction conditions.
| Entry | Acylating Agent | Method | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Acetyl Chloride | Acyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >95 | >98 |
| 2 | Benzoic Acid | HATU Coupling | N,N-Dimethylformamide (DMF) | DIPEA | 4 | >90 | >98 |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (0.1-0.5 M).
-
Base Addition: Add triethylamine (1.1-1.5 eq.) to the stirred solution at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.05 eq.) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-acylated product.
Protocol 2: N-Acylation using a Carboxylic Acid and HATU
This protocol outlines the coupling of a carboxylic acid with this compound using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is particularly useful for sensitive substrates and to minimize side reactions.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
1N HCl or saturated aqueous NH₄Cl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add DIPEA (2.0 eq.).
-
Pre-activation: Add HATU (1.1 eq.) to the mixture and stir at room temperature for 5-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-8 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (or saturated NH₄Cl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Workflow for N-acylation using an acyl chloride.
Caption: Workflow for N-acylation using HATU coupling.
Caption: Generalized mechanism for N-acylation.
Application Notes and Protocols for the Synthesis of a Chiral β-Amino Acid Intermediate for the Active Pharmaceutical Ingredient Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and analysis of a key chiral intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (3-ATfBA), a critical building block in the manufacture of the active pharmaceutical ingredient (API) Sitagliptin. Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2]
Two distinct synthetic strategies are presented: a modern, green enzymatic cascade and a highly efficient chemical asymmetric hydrogenation route. These protocols are intended to guide researchers in the development of robust and scalable processes for the production of this vital pharmaceutical intermediate.
Enzymatic Cascade Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
This protocol details a multi-enzyme cascade for the synthesis of the Sitagliptin intermediate.[1][3] This method utilizes a transaminase and an esterase in a whole-cell system, offering a green and efficient alternative to traditional chemical synthesis.[1][3][4]
Experimental Protocol
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Substrate 1)
-
Benzylamine (Amino Donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Whole cells co-expressing transaminase (TARO) and esterase (EstPS)
-
Whole cells expressing aldehyde reductase (AHR) and formate dehydrogenase (FDH)
-
Sodium formate
-
Tris-HCl buffer
-
5 M HCl
-
5 M NaOH
-
Ethyl acetate
-
Methanol
-
Ethanol
-
Water (HPLC grade)
Equipment:
-
Bioreactor or temperature-controlled shaker
-
Centrifuge
-
pH meter
-
Extraction funnel
-
Rotary evaporator
-
HPLC system
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a 40 mL reaction volume containing 200 mM Tris-HCl buffer (pH 8.0).
-
Add 100 mM (1.0 g) of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
-
Add 300 mM benzylamine as the amino donor and 0.5 mM PLP as the co-factor.
-
Add 60 mg (dry cell weight)/mL of whole cells co-expressing TARO-EstPS and 60 mg (dry cell weight)/mL of whole cells expressing AHR/FDH.
-
Add 200 mM sodium formate to regenerate the NADH co-factor for the aldehyde reductase.
-
Reaction Conditions: Incubate the reaction mixture at 37°C with agitation.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.[1]
-
Reaction Termination and Product Isolation: After completion of the reaction (approximately 24 hours, or as determined by HPLC monitoring), terminate the reaction by acidifying the mixture to pH 2.0 with 5 M HCl. This will also precipitate the enzyme biocatalysts.[1]
-
Centrifuge the mixture to remove the cell mass.
-
Neutralize the supernatant with 5 M NaOH.
-
Purification: Extract the neutralized supernatant twice with ethyl acetate to remove unreacted benzylamine and other organic impurities.[1]
-
The aqueous layer containing the desired product is then concentrated under reduced pressure.
-
The crude product is further purified by recrystallization from an ethanol:water mixture to yield a pure white solid of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[1]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR and HPLC. The isolated yield is typically around 61%.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate Concentration | 100 mM | [1] |
| Product Yield (in solution) | ~70% | [1] |
| Isolated Yield | 61% | [1][3] |
| Purity (by HPLC) | >99% | Assumed based on standard pharmaceutical intermediate requirements |
| Enantiomeric Excess | >99% | [5] |
Asymmetric Hydrogenation Synthesis of Sitagliptin from Dehydrositagliptin Intermediate
This protocol describes a highly efficient, second-generation synthesis of Sitagliptin via the asymmetric hydrogenation of the key intermediate, dehydrositagliptin. This process has been implemented on a manufacturing scale and is noted for its high yield and environmental benefits.[2]
Experimental Protocol
Materials:
-
Dehydrositagliptin
-
[Rh(COD)Cl]₂ (Rhodium catalyst precursor)
-
t-Bu JOSIPHOS (Chiral ligand)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Isopropanol (IPA)
-
Phosphoric acid (H₃PO₄)
Equipment:
-
High-pressure hydrogenation reactor
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Crystallization vessel
-
Filtration apparatus
-
HPLC system
Procedure:
-
Catalyst Preparation: In an inert atmosphere (e.g., glovebox), prepare the active catalyst by reacting [Rh(COD)Cl]₂ with the t-Bu JOSIPHOS ligand in methanol.
-
Reaction Setup: Charge the high-pressure reactor with a solution of dehydrositagliptin in methanol (e.g., at a concentration of 0.3 M).[6]
-
Add the prepared Rh(I)/t-Bu JOSIPHOS catalyst (as low as 0.15 mol %).[2]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 100 psig.[6]
-
Heat the reaction mixture to 50°C and stir until the reaction is complete (typically 12-24 hours).[6]
-
Monitoring: Monitor the reaction progress by HPLC to confirm the consumption of the dehydrositagliptin.
-
Product Isolation (Sitagliptin Free Base): Upon completion, cool the reactor, vent the hydrogen, and purge with an inert gas.
-
Concentrate the reaction mixture to remove methanol.
-
The crude Sitagliptin free base can be purified by crystallization from a suitable solvent system like isopropanol/water.
-
Salt Formation (Sitagliptin Phosphate): Dissolve the purified Sitagliptin free base in a suitable solvent (e.g., isopropanol).
-
Add a stoichiometric amount of phosphoric acid to precipitate Sitagliptin phosphate.
-
Isolate the crystalline Sitagliptin phosphate by filtration, wash with a suitable solvent, and dry under vacuum.
Quantitative Data Summary
| Parameter | Value | Reference |
| Dehydrositagliptin Purity | >99.6 wt % | [2][6] |
| Catalyst Loading | 0.15 mol % | [2] |
| Hydrogenation Conversion | 98% | [7] |
| Enantiomeric Excess of Sitagliptin | up to 95% | [7] |
| Isolated Yield of Dehydrositagliptin | 82% | [2][6] |
| Overall Isolated Yield of Sitagliptin Phosphate | up to 65% | [2] |
Analytical Methods
Accurate and reliable analytical methods are crucial for monitoring reaction progress and ensuring the quality of the intermediate and final API.
High-Performance Liquid Chromatography (HPLC) for (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
-
Column: Crownpak CR column[1]
-
Mobile Phase: Perchloric acid solution (pH 1.5)[1]
-
Flow Rate: 0.6 mL/min[1]
-
Detection: UV at 210 nm[1]
High-Performance Liquid Chromatography (HPLC) for Sitagliptin
-
Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)[8]
-
Mobile Phase: Methanol : 0.5% Triethylamine (66:34 v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV at 237 nm[8]
Visualizations
Signaling Pathway of Sitagliptin
Caption: Mechanism of action of Sitagliptin as a DPP-4 inhibitor.
Experimental Workflow: Enzymatic Synthesis
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. airo.co.in [airo.co.in]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-(Trifluoromethylthio)benzylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Trifluoromethylthio)benzylamine, a key intermediate for researchers in drug development and materials science. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are three main synthetic pathways for the preparation of this compound:
-
Route A: Reductive Amination of 4-(Trifluoromethylthio)benzaldehyde. This is a widely used one-pot reaction where the corresponding benzaldehyde is reacted with an amine source in the presence of a reducing agent.
-
Route B: Reduction of 4-(Trifluoromethylthio)benzonitrile. This method involves the synthesis of the benzonitrile intermediate, which is then reduced to the benzylamine.
-
Route C: Nucleophilic Substitution of a 4-(Trifluoromethylthio)benzyl Halide. This route typically employs a benzyl bromide or chloride and converts it to the amine via methods like the Gabriel synthesis or through an azide intermediate followed by reduction.
Q2: Which synthetic route is recommended for optimal yield and purity?
The choice of synthetic route often depends on the availability of starting materials and the scale of the reaction. The reductive amination of 4-(Trifluoromethylthio)benzaldehyde (Route A) is often preferred for its operational simplicity and generally good yields. The reduction of the corresponding benzonitrile (Route B) is also a robust method. The nucleophilic substitution of a benzyl halide (Route C) can be effective but may require multiple steps.
Q3: What are the key starting materials required for the synthesis?
The primary starting materials for the synthesis of this compound include:
-
4-(Trifluoromethylthio)benzaldehyde
-
4-(Trifluoromethylthio)benzonitrile
-
4-(Trifluoromethylthio)benzyl bromide or chloride
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Route A: Reductive Amination of 4-(Trifluoromethylthio)benzaldehyde
Issue 1: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Inefficient imine formation. | Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. The pH of the reaction should be weakly acidic (around 5-6) to facilitate imine formation without protonating the amine reactant. |
| Incomplete reduction of the imine. | The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective and can be used in a one-pot procedure. If using sodium borohydride, it should be added after the imine has formed, as it can also reduce the starting aldehyde. |
| Side reactions of the aldehyde. | The electron-withdrawing nature of the trifluoromethylthio group can make the aldehyde susceptible to other nucleophilic attacks. Ensure the amine is added in a stoichiometric or slight excess to favor imine formation. |
Issue 2: Formation of impurities.
| Potential Cause | Troubleshooting Steps |
| Formation of a secondary amine. | This can occur if the newly formed primary amine reacts with another molecule of the aldehyde. Using a slight excess of the ammonia source (e.g., ammonium acetate) can help minimize this. |
| Unreacted starting aldehyde. | Ensure the reducing agent is added in a sufficient amount and that the reaction is allowed to proceed to completion. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). |
| Formation of 4-(Trifluoromethylthio)benzyl alcohol. | This is a common byproduct if the reducing agent is too reactive and reduces the aldehyde before imine formation. Using a milder reducing agent like sodium cyanoborohydride or STAB can mitigate this. |
Route B: Reduction of 4-(Trifluoromethylthio)benzonitrile
Issue 1: Incomplete reduction of the nitrile.
| Potential Cause | Troubleshooting Steps |
| Inactive catalyst. | If using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon), ensure the catalyst is fresh and active. The reaction may require elevated pressure and temperature. |
| Insufficient reducing agent. | When using chemical reducing agents like Lithium Aluminum Hydride (LAH), ensure it is added in a sufficient molar excess (typically 2-3 equivalents) under strictly anhydrous conditions. |
Issue 2: Difficult product isolation.
| Potential Cause | Troubleshooting Steps |
| Formation of metal-amine complexes. | After reduction with LAH, a careful aqueous workup is necessary to hydrolyze the aluminum-amine complexes. A common procedure is the sequential addition of water, followed by aqueous sodium hydroxide. |
Route C: From 4-(Trifluoromethylthio)benzyl Halide
Issue 1: Low yield in the Gabriel Synthesis.
| Potential Cause | Troubleshooting Steps |
| Poor nucleophilic substitution. | Ensure the use of a polar aprotic solvent like DMF to facilitate the SN2 reaction between potassium phthalimide and the benzyl halide. |
| Incomplete hydrolysis of the N-alkylphthalimide. | The final hydrolysis step with hydrazine or acid can be slow. Ensure adequate reaction time and temperature. The use of hydrazine hydrate in refluxing ethanol is a common and effective method. |
Issue 2: Low yield in the azide displacement and reduction.
| Potential Cause | Troubleshooting Steps |
| Incomplete conversion to the benzyl azide. | The reaction of the benzyl halide with sodium azide is typically efficient but should be monitored for completion. |
| Incomplete reduction of the azide. | The reduction of the benzyl azide to the amine can be achieved with various reagents, including LAH or by catalytic hydrogenation. Ensure the chosen method is carried out to completion. |
Data Presentation
Table 1: Comparison of Reductive Amination Conditions for Benzaldehydes
| Aldehyde | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 4-(Trifluoromethyl)benzaldehyde | NH4OAc | NaBH(OAc)3 | 1,2-Dichloroethane | Room Temp | ~85 |
| Benzaldehyde | NH3/H2 | Ni catalyst | Ethanol | 80 | ~90 |
| Benzaldehyde | Aniline | NaBH4 | Methanol | 0 - Room Temp | ~91 |
Table 2: Conditions for the Reduction of Benzonitriles
| Nitrile | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Benzonitrile | H2, Pd/C | Ethanol | Room Temp | High |
| Benzonitrile | LiAlH4 | Diethyl ether | Reflux | High |
Experimental Protocols
Protocol 1: Reductive Amination of 4-(Trifluoromethylthio)benzaldehyde
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To a solution of 4-(Trifluoromethylthio)benzaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane or methanol, add ammonium acetate (1.5 - 2.0 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
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Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by TLC or GC.
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Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-(Trifluoromethylthio)benzyl Bromide
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To a solution of 4-(Trifluoromethylthio)toluene (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).
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Add a radical initiator such as benzoyl peroxide (catalytic amount).
-
Reflux the mixture and monitor the reaction by GC or TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-(Trifluoromethylthio)benzyl bromide, which can be purified by distillation or chromatography.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for synthesis.
Technical Support Center: Purification of Crude 4-(Trifluoromethylthio)benzylamine
Welcome to the technical support center for the purification of crude 4-(Trifluoromethylthio)benzylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from the synthetic route and storage. These may include unreacted starting materials, reagents, byproducts from side reactions, and degradation products. For benzylamines in general, oxidation and condensation products, such as imine dimers, are typical impurities that can form over time.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods for benzylamine derivatives include:
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Acid-Base Extraction: Ideal for removing neutral and acidic impurities.
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Vacuum Distillation: Suitable for separating non-volatile impurities.
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Column Chromatography: A versatile method for separating closely related impurities.
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Crystallization (as a salt): Effective for obtaining highly pure, crystalline material.
Q3: What is the boiling point of this compound, and is vacuum distillation recommended?
A3: The boiling point of this compound is reported to be 224-225 °C at 760 mmHg. Due to this relatively high boiling point, vacuum distillation is highly recommended to prevent potential thermal decomposition that can occur at atmospheric pressure.[2]
Troubleshooting Guides
Issue 1: Low Purity After a Single Purification Step
Problem: The purity of this compound, as determined by techniques like HPLC or TLC, remains unsatisfactory after a single purification attempt.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Complex mixture of impurities | Combine orthogonal purification techniques. | No single method may be sufficient. For example, an initial acid-base extraction can remove bulk neutral/acidic impurities, followed by vacuum distillation or column chromatography to separate closely related basic impurities. |
| Co-eluting impurities in chromatography | Modify the chromatographic conditions. | Optimize the mobile phase polarity, or add a modifier. For basic amines on silica gel, adding a small amount of a competing amine like triethylamine (TEA) or ammonia to the eluent can improve peak shape and separation.[3] Alternatively, using an amine-functionalized silica column can be effective.[3] |
| Azeotrope formation during distillation | Attempt a different purification method. | If an impurity forms an azeotrope with the product, separation by distillation will be ineffective. Consider column chromatography or crystallization. |
| Impure salt formation | Recrystallize the salt. | If purifying via salt formation, the initial precipitate may still contain trapped impurities. Recrystallization of the salt from a suitable solvent system can significantly enhance purity.[4] |
Issue 2: Product Degradation During Purification
Problem: The product appears to decompose during purification, indicated by discoloration (e.g., turning pink or brown) or the appearance of new impurity spots on a TLC plate.[5]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High temperature during distillation | Use vacuum distillation. | Performing the distillation under reduced pressure will lower the boiling point and minimize thermal stress on the compound.[2] |
| Air oxidation | Perform purification under an inert atmosphere. | Amines can be susceptible to oxidation. Purging equipment with nitrogen or argon before and during the purification process can prevent oxidative degradation.[1] |
| Acid-catalyzed degradation on silica gel | Deactivate the silica gel or use an alternative stationary phase. | The acidic nature of silica gel can cause degradation of sensitive amines. Add triethylamine to the eluent or use basic alumina or amine-functionalized silica as the stationary phase for column chromatography.[3] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.[6]
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt.[6] Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and make the solution basic (pH > 10) by slowly adding a concentrated base solution, such as 10 M NaOH.
-
Product Extraction: Extract the liberated free amine back into a fresh portion of the organic solvent (e.g., diethyl ether). Repeat the extraction 2-3 times.
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Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the purified amine.[6]
Protocol 2: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities.
-
Drying: Ensure the crude amine is dry before distillation. This can be achieved by stirring over a drying agent like KOH or NaOH pellets overnight, followed by filtration.[1]
-
Setup: Assemble a vacuum distillation apparatus. It is crucial to ensure all glassware joints are properly sealed.
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Distillation: Heat the flask containing the crude amine in a heating mantle. Collect the fraction that distills at the expected boiling point under the applied vacuum.
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Purity Check: Analyze the collected fractions by TLC or HPLC to confirm purity.
Protocol 3: Purification by Column Chromatography
This method provides high resolution for separating closely related impurities.
-
Stationary Phase and Eluent Selection:
-
Option A (Modified Silica): Use standard silica gel. Prepare an eluent system (e.g., hexane/ethyl acetate) and add a small percentage (e.g., 0.1-1%) of triethylamine to both the eluent and the slurry used to pack the column.[3]
-
Option B (Functionalized Silica): Use an amine-functionalized silica column with a non-polar eluent system like hexane/ethyl acetate.[3]
-
-
Column Packing: Pack the column with the chosen stationary phase using the selected eluent system.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and evaporate the solvent.
Quantitative Data Summary
The following table summarizes typical purity levels that can be achieved with different techniques for benzylamine derivatives. Actual results may vary based on the initial purity of the crude material.
| Purification Technique | Typical Purity Achieved | Expected Yield | Notes |
| Acid-Base Extraction | >95% | 70-90% | Highly dependent on the nature of impurities. |
| Vacuum Distillation | >98% | 60-80% | Best for removing non-volatile or high-boiling impurities. |
| Column Chromatography | >99% | 50-75% | Yield can be lower due to product retention on the column. |
| Salt Recrystallization | >99.5% | 40-70% | Can provide very high purity but may involve more steps and lower overall yield. |
Purification Workflow
The following diagram illustrates a logical workflow for the purification of crude this compound.
References
Technical Support Center: Synthesis of 4-(Trifluoromethylthio)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethylthio)benzylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Gabriel synthesis and reductive amination.
Route 1: Gabriel Synthesis from 4-(Trifluoromethylthio)benzyl chloride
The Gabriel synthesis is a robust method for preparing primary amines and is often favored for its ability to prevent the formation of over-alkylated byproducts. The general workflow is as follows:
Diagram of the Gabriel Synthesis Workflow
Caption: Workflow for the Gabriel synthesis of this compound.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-(4-(Trifluoromethylthio)benzyl)phthalimide | - Incomplete reaction. | - Ensure anhydrous conditions as moisture can react with potassium phthalimide. - Use a polar aprotic solvent like DMF to improve the solubility of potassium phthalimide and accelerate the reaction.[1] - Increase the reaction time or temperature. |
| - Impure 4-(Trifluoromethylthio)benzyl chloride. | - Purify the starting benzyl chloride derivative by distillation. Common impurities in benzyl chlorides can include benzaldehyde, benzyl alcohol, and chlorinated toluene derivatives.[2] | |
| Formation of side products during N-alkylation | - Presence of impurities in the starting benzyl chloride. | - As mentioned above, purify the starting material. Benzaldehyde impurity could lead to imine formation. |
| Difficulty in hydrolyzing the phthalimide intermediate | - Incomplete hydrolysis with acid or base. | - The use of hydrazine hydrate (Ing-Manske procedure) is often more effective and proceeds under milder conditions to yield the primary amine and a phthalhydrazide precipitate.[3][4] |
| - Challenging separation of the product from phthalhydrazide. | - The phthalhydrazide precipitate can typically be removed by filtration.[4] | |
| Final product is impure after hydrolysis | - Incomplete removal of phthalhydrazide. | - Ensure thorough washing of the organic extracts after filtration. |
| - Carryover of unreacted starting materials or intermediates. | - Optimize the reaction conditions for each step to ensure complete conversion. - Purify the final product by distillation under reduced pressure or column chromatography. |
Route 2: Reductive Amination of 4-(Trifluoromethylthio)benzaldehyde
Reductive amination offers a direct route to the target amine from the corresponding aldehyde.
Diagram of the Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis of this compound.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of the aldehyde | - The electron-withdrawing nature of the 4-(trifluoromethylthio) group can deactivate the aldehyde towards nucleophilic attack.[5] | - Use of an acid catalyst (e.g., acetic acid) can help to activate the carbonyl group for imine formation.[6] - Consider using a Lewis acid catalyst like Ti(OiPr)₄.[7] |
| Incomplete reduction of the imine intermediate | - The reducing agent is not sufficiently reactive or has decomposed. | - Use a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often effective as it selectively reduces the imine in the presence of the aldehyde.[7] - Sodium triacetoxyborohydride (NaBH(OAc)₃) is another good alternative.[7] - Ensure the reducing agent is fresh and handled under anhydrous conditions if necessary. |
| - The reaction has not gone to completion. | - Increase the reaction time or the amount of reducing agent. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the imine. | |
| Formation of the corresponding alcohol as a byproduct | - The aldehyde is reduced by the reducing agent before it forms the imine. | - This is more likely with stronger reducing agents like sodium borohydride (NaBH₄).[7] - Allow sufficient time for imine formation before adding the reducing agent, or use a milder, more selective reducing agent like NaBH₃CN.[7] |
| Difficult purification of the final product | - The product is co-eluting with the unreacted imine. | - Drive the reaction to completion to minimize the amount of imine impurity.[8] - If separation is necessary, consider converting the amine to a salt (e.g., hydrochloride) to facilitate separation from the less basic imine. |
| Stability of the trifluoromethylthio group | - The trifluoromethylthio group is generally stable under many reaction conditions. | - Studies on the stability of trifluoromethylthio groups on arenes indicate they are robust under various acidic and basic conditions.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: The impurity profile will depend on the synthetic route chosen.
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From Gabriel Synthesis: Potential impurities include unreacted N-(4-(trifluoromethylthio)benzyl)phthalimide and residual phthalhydrazide. Impurities from the starting 4-(trifluoromethylthio)benzyl chloride, such as the corresponding benzaldehyde or benzyl alcohol, could also be carried through.
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From Reductive Amination: The most common impurity is the intermediate imine, resulting from incomplete reduction. You may also find the corresponding benzyl alcohol if the starting aldehyde was reduced.
Q2: How can I best purify the final this compound?
A2: The recommended purification method is typically distillation under reduced pressure. For smaller scales or to remove stubborn impurities, column chromatography on silica gel can be effective. However, some sources suggest that benzylamines can be unstable on silica gel.[10] An alternative is to perform an acid-base extraction. The amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Q3: Are there any specific safety precautions I should take when working with these compounds?
A3: Yes. This compound and its precursors are hazardous chemicals.
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4-(Trifluoromethylthio)benzyl chloride is a lachrymator and skin irritant.
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This compound is corrosive and can cause severe skin burns and eye damage.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I use direct amination of 4-(Trifluoromethylthio)benzyl chloride with ammonia instead of the Gabriel synthesis?
A4: While direct amination is possible, it is generally not recommended for the synthesis of primary amines. This is because the product, this compound, is also nucleophilic and can react further with the starting benzyl chloride to form secondary and tertiary amine byproducts, leading to a mixture that is difficult to separate. The Gabriel synthesis is specifically designed to avoid this over-alkylation issue.[4][11]
Experimental Protocols
Key Experiment: Gabriel Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
1. N-Alkylation of Potassium Phthalimide:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
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Add 4-(Trifluoromethylthio)benzyl chloride (1.0 equivalent) to the suspension.
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Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by TLC or GC-MS until the starting benzyl chloride is consumed.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid, N-(4-(trifluoromethylthio)benzyl)phthalimide, by filtration and wash it with water. The solid can be further purified by recrystallization from ethanol if necessary.
2. Hydrolysis of N-(4-(Trifluoromethylthio)benzyl)phthalimide (Ing-Manske Procedure):
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To a suspension of the N-(4-(trifluoromethylthio)benzyl)phthalimide in ethanol, add hydrazine hydrate (1.5 - 2.0 equivalents).
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Reflux the mixture with stirring. A white precipitate of phthalhydrazide will form.
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After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
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Acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the product amine.
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Filter off the phthalhydrazide precipitate and wash it with ethanol.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in water and basify with a strong base (e.g., NaOH) to liberate the free amine.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
References
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reactions with 4-(Trifluoromethylthio)benzylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Trifluoromethylthio)benzylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter during common reactions involving this compound, offering potential causes and actionable solutions.
Amide Bond Formation
Problem: Low yield of the desired N-(4-(Trifluoromethylthio)benzyl)amide.
| Potential Cause | Suggested Solutions |
| Inefficient Carboxylic Acid Activation | - Choice of Coupling Reagent: For electron-deficient amines like this compound, standard coupling reagents may be sluggish. Consider using more potent activators such as HATU, HBTU, or COMU. The use of HOBt can help suppress side reactions like the formation of N-acylurea when using carbodiimides.[1] - Reaction Conditions: Ensure anhydrous conditions as water can hydrolyze the activated carboxylic acid species.[2] |
| Side Reactions | - N,N-Dibenzoylation: If using an excess of an activated acylating agent, di-acylation can occur. Use a stoichiometric amount or a slight excess of the amine relative to the acylating agent.[3] - Hydrolysis of Acyl Chloride: When using acyl chlorides, slow addition and vigorous stirring are crucial to prevent hydrolysis, especially in biphasic systems.[3] |
| Poor Nucleophilicity of the Amine | The trifluoromethylthio group is electron-withdrawing, reducing the nucleophilicity of the benzylamine. To overcome this: - Stronger Base: Use a non-nucleophilic organic base like DIPEA or 2,4,6-collidine to ensure complete deprotonation of the amine salt and facilitate the reaction. - Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. |
Buchwald-Hartwig Amination
Problem: Low conversion or decomposition in the palladium-catalyzed coupling of an aryl halide with this compound.
| Potential Cause | Suggested Solutions |
| Catalyst System Inefficiency | - Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient amines, sterically hindered, electron-rich ligands such as XPhos, RuPhos, or BrettPhos often give good results.[4] - Palladium Precatalyst: Using a pre-formed palladium catalyst can sometimes improve activity and reproducibility. |
| Base Selection | - Strong, Non-nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, with some substrates, these can lead to side reactions. Cesium carbonate (Cs2CO3) can be a milder alternative.[5] |
| Side Reactions | - Hydrodehalogenation: This side reaction can be prevalent, especially in aqueous or protic solvents. Ensuring anhydrous conditions can minimize this. - Diarylation: Using a slight excess of the aryl halide can sometimes be beneficial, but a large excess may lead to diarylation of the amine. |
Reductive Amination
Problem: Low yield of the N-alkylated product from the reaction of this compound with an aldehyde or ketone.
| Potential Cause | Suggested Solutions |
| Inefficient Imine Formation | - pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[6] The addition of a catalytic amount of acetic acid is common. If the pH is too low, the amine will be protonated and non-nucleophilic.[6] - Water Removal: The formation of an imine generates water. Using a dehydrating agent like molecular sieves can drive the equilibrium towards the imine. |
| Choice of Reducing Agent | - Selectivity: A common issue is the premature reduction of the carbonyl compound by the reducing agent.[6] Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will efficiently reduce the iminium ion.[7] |
| Reaction Sequence | - One-Pot vs. Stepwise: If a one-pot reaction is failing, consider a stepwise approach. First, form the imine and confirm its formation (e.g., by TLC or NMR), then add the reducing agent.[8] |
N-Alkylation
Problem: Formation of a mixture of mono- and di-alkylated products, or no reaction.
| Potential Cause | Suggested Solutions |
| Over-alkylation | - Stoichiometry: Use a stoichiometric amount or a slight excess of the benzylamine relative to the alkylating agent to favor mono-alkylation.[2] - Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the chance of the mono-alkylated product reacting further.[2] |
| Low Reactivity | - Base and Solvent: A common combination is potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in THF might be necessary.[9] - Temperature: Heating the reaction is often required to drive the alkylation to completion. |
| O- vs. N-Alkylation (with amide substrates) | - Solvent Choice: Polar aprotic solvents such as toluene, THF, or DMF generally favor N-alkylation over O-alkylation.[2] |
Pictet-Spengler Reaction
Problem: Low yield of the tetrahydro-β-carboline product.
| Potential Cause | Suggested Solutions |
| Reduced Nucleophilicity of the Benzene Ring | The electron-withdrawing nature of the trifluoromethylthio group deactivates the aromatic ring, making the intramolecular cyclization step difficult. - Stronger Acid Catalyst: Harsher conditions may be required compared to reactions with electron-rich benzylamines. Strong protic acids like trifluoroacetic acid (TFA) or Lewis acids may be necessary.[10] - Higher Temperatures: Refluxing conditions are often needed to promote the cyclization.[10] |
| Iminium Ion Formation | - Ensure Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. The choice of acid and solvent should favor its formation. Aprotic media have sometimes been shown to give superior yields.[10] |
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not going to completion. What should I check first?
A1: First, verify the purity of your starting materials. This compound can degrade over time. If the purity is confirmed, consider increasing the reaction temperature or switching to a more polar, higher-boiling solvent. For reactions involving a catalyst, ensure the catalyst is active and has been handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
A2: Depending on the reaction, common side products can include:
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Di-substituted products: In alkylation or acylation reactions.
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Products of starting material degradation: Especially if the reaction is run at high temperatures for extended periods.
-
Hydrolysis products: If water is present in the reaction mixture.
-
Oxidation products: Benzylamines can be susceptible to oxidation.
To identify the side products, consider scaling up the reaction slightly to isolate enough material for characterization by techniques like LC-MS or NMR.
Q3: What are the best practices for purifying products derived from this compound?
A3:
-
Column Chromatography: This is a versatile method. Due to the fluorine content, compounds containing the trifluoromethylthio group can sometimes have different elution profiles than their non-fluorinated analogs. A systematic screen of solvent systems (e.g., gradients of ethyl acetate in hexanes) using TLC is recommended.[11]
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Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[12] Screening various solvents to find one in which your product is soluble when hot but sparingly soluble when cold is key.[13]
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Acid-Base Extraction: If your product retains a basic nitrogen, you can often purify it from non-basic impurities by dissolving the crude mixture in an organic solvent, extracting with an acidic aqueous solution, washing the aqueous layer with an organic solvent, basifying the aqueous layer, and then extracting your product back into an organic solvent.
Q4: How does the trifluoromethylthio (-SCF3) group affect the reactivity of the benzylamine?
A4: The -SCF3 group is strongly electron-withdrawing. This has two main effects:
-
Decreased Nucleophilicity: The electron density on the nitrogen atom is reduced, making the amine less nucleophilic. This can slow down reactions where the amine acts as a nucleophile, such as in amide bond formation or alkylation.
-
Deactivation of the Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution. This is particularly relevant in reactions like the Pictet-Spengler cyclization, where the ring acts as an internal nucleophile.
Quantitative Data from Analogous Reactions
The following tables summarize reaction conditions and yields for reactions analogous to those you might perform with this compound. This data can serve as a starting point for your optimization studies.
Table 1: Amide Coupling of Benzylamine Derivatives with Carboxylic Acids
| Amine | Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp. (°C) | Yield (%) |
| Benzylamine | Phenylacetic Acid | B(OCH2CF3)3 | - | MeCN | 80 | 91 |
| Benzylamine | 4-Fluorobenzoyl chloride | - | Et3N | Cyrene | RT | 85-95 |
| Aniline | Benzoic Acid | EDC, HOBt, DMAP | - | - | - | Good |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Benzylamine
| Aryl Halide | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-4-tert-butylbenzene | BINAP | Cs2CO3 | Toluene | 90 | 61 |
| 1-Chloro-4-(trifluoromethyl)benzene | MorDalPhos | - | Solvent-free | - | 83 |
Table 3: Reductive Amination of Aldehydes with Benzylamine Derivatives
| Amine | Aldehyde | Reducing Agent | Solvent | Temp. (°C) | Yield (%) |
| Aniline | Benzaldehyde | NaBH4 | [Et3NH][HSO4] | 60 | 95+ |
| Benzylamine | Benzaldehyde | NaBH(OAc)3 | DCE | RT | High |
| 4-Methoxyaniline | 4-Nitrobenzaldehyde | H2, Catalyst | Various | - | High |
Experimental Protocols
General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) is added HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
This compound (1.0-1.2 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as necessary, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.0-1.2 eq) in an anhydrous solvent (e.g., dichloroethane or THF) is added acetic acid (1.0-2.0 eq).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation.
-
Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Caption: A generalized experimental workflow for organic synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. mt.com [mt.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 4-(Trifluoromethylthio)benzylamine Couplings
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the coupling reactions of 4-(trifluoromethylthio)benzylamine. The electron-withdrawing nature of the trifluoromethylthio (SCF3) group can significantly reduce the nucleophilicity of the benzylamine, leading to low conversion rates in various coupling reactions. This guide offers troubleshooting strategies and detailed protocols in a question-and-answer format to address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Amide Bond Formation (Amidation)
Q1: My amide coupling reaction with this compound is resulting in low or no product yield. What are the likely causes and how can I improve the conversion?
A1: Low yields in amide coupling reactions with this compound are often due to its reduced nucleophilicity. The strong electron-withdrawing effect of the SCF3 group makes the amine nitrogen less reactive.
Common Causes and Solutions:
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Insufficient Carboxylic Acid Activation: The carboxylic acid may not be activated effectively enough to react with the weakly nucleophilic amine.
-
Solution: Employ more potent coupling reagents. While standard reagents like EDC/HOBt may be insufficient, stronger uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP are often more effective. In particularly challenging cases, converting the carboxylic acid to its acid chloride or using a fluoride-based coupling reagent like TFFH can enhance reactivity.
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can be critical.
-
Solution: Use polar aprotic solvents like DMF or NMP to ensure solubility of all components. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is recommended to avoid competing reactions.
-
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the benzylamine can impede the reaction.
-
Solution: If steric hindrance is a factor, consider elevating the reaction temperature. Microwave-assisted synthesis can also be effective in overcoming steric barriers and accelerating the reaction.
-
Table 1: Recommended Conditions for Amide Coupling with this compound
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, PyBOP, or TFFH | More potent activation for weakly nucleophilic amines. |
| Base | DIPEA, NMM | Non-nucleophilic to avoid side reactions. |
| Solvent | Anhydrous DMF, NMP, or DCM | Ensures solubility of reagents. |
| Temperature | Room Temperature to 60 °C | Higher temperatures can overcome activation energy barriers. |
| Additives | HOBt or OxymaPure (with carbodiimides) | Can improve reaction rates and reduce side reactions. |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
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Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add this compound (1.05 equivalents) to the reaction mixture.
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Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Q2: I am attempting a Buchwald-Hartwig amination with an aryl halide and this compound, but the reaction is sluggish and gives low yields. How can I optimize this reaction?
A2: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent, especially with an electron-deficient amine like this compound.
Troubleshooting Strategies:
-
Ligand Selection: The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. For electron-deficient amines, bulky, electron-rich phosphine ligands are generally preferred.
-
Solution: Screen a panel of Buchwald ligands. Ligands like XPhos, SPhos, and RuPhos are often effective. For particularly challenging couplings, consider more specialized ligands like BrettPhos.
-
-
Base Selection: The base is critical for the deprotonation of the amine to form the palladium-amido intermediate. A strong, non-nucleophilic base is required.
-
Solution: Strong bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K3PO4) are commonly used. The choice of base can be solvent-dependent.
-
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reagents and stabilizing the catalytic species.
-
Solution: Aprotic polar solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands facilitate the catalytic cycle. |
| Base | NaOtBu, LHMDS, K3PO4 | Strong, non-nucleophilic bases are required. |
| Solvent | Anhydrous and degassed Toluene, Dioxane, or THF | Aprotic solvents stabilize the catalyst and dissolve reagents. |
| Temperature | 80-110 °C | Higher temperatures are often necessary for challenging couplings. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (2-4 mol%).
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Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
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Add the base (e.g., NaOtBu, 1.2-1.5 equivalents).
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Add this compound (1.1-1.2 equivalents).
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Add the anhydrous, degassed solvent.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
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Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
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Concentrate the filtrate and purify the crude product by column chromatography.
Suzuki Coupling
Q3: Can this compound participate directly in Suzuki couplings, and what are the challenges?
A3: this compound itself is not a direct partner in a standard Suzuki coupling. The Suzuki reaction couples an organoboron compound with an organic halide or triflate. However, you might be using a derivative of this compound that contains a halide (e.g., a bromo-substituted version) or a boronic acid/ester. The challenges will depend on which partner bears the this compound moiety.
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If your substrate is an aryl halide with the this compound group: The electron-withdrawing nature of the SCF3 group can make the oxidative addition step more favorable. However, the free amine can coordinate to the palladium catalyst and inhibit its activity.
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Solution: Protect the amine group (e.g., as a Boc or Cbz carbamate) before performing the Suzuki coupling. This will prevent catalyst inhibition.
-
-
If your substrate is a boronic acid/ester with the this compound group: The electron-withdrawing SCF3 group can slow down the transmetalation step.
-
Solution: Use a strong base (e.g., K3PO4, Cs2CO3) and a polar solvent system (e.g., dioxane/water) to facilitate the transmetalation. Electron-rich phosphine ligands on the palladium catalyst can also help.
-
Table 3: General Recommendations for Suzuki Coupling with Derivatives of this compound
| Parameter | Recommendation for Aryl Halide Substrate | Recommendation for Boronic Acid Substrate |
| Amine Protection | Protect as Boc or Cbz | May not be necessary, but can be considered |
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Pd(OAc)2 with a suitable ligand |
| Ligand | PPh3, dppf | Electron-rich phosphine ligands (e.g., SPhos) |
| Base | K2CO3, Cs2CO3 | K3PO4, Cs2CO3 |
| Solvent | Dioxane/water, Toluene/water | Dioxane/water |
Experimental Protocol: General Procedure for Suzuki Coupling of a Protected Bromo-4-(trifluoromethylthio)benzylamine Derivative
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In a reaction vessel, combine the protected bromo-4-(trifluoromethylthio)benzylamine derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K2CO3, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
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Purge the vessel with an inert gas.
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Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the mixture (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Deprotect the amine if necessary.
Reductive Amination
Q4: My reductive amination between an aldehyde/ketone and this compound is incomplete. What can I do to drive the reaction to completion?
A4: The reduced nucleophilicity of this compound can lead to slow imine formation, which is a key step in reductive amination.
Troubleshooting Steps:
-
Promote Imine Formation: The equilibrium between the starting materials and the imine may not favor the imine.
-
Solution: Use a dehydrating agent, such as molecular sieves or magnesium sulfate, to remove the water formed during imine formation and drive the equilibrium forward. A catalytic amount of a weak acid (e.g., acetic acid) can also catalyze imine formation.
-
-
Choice of Reducing Agent: The choice of reducing agent is crucial. It should be selective for the imine over the aldehyde/ketone.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and selective. Sodium cyanoborohydride (NaBH3CN) is another effective option. Standard sodium borohydride (NaBH4) can also be used, but it is less selective and may reduce the starting aldehyde/ketone.
-
-
Reaction Conditions:
-
Solution: Perform the reaction in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). If the reaction is still slow at room temperature, gentle heating may be beneficial.
-
Table 4: Recommended Conditions for Reductive Amination
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB), NaBH3CN | Mild and selective for imine reduction. |
| Solvent | DCM, DCE, THF | Common solvents for reductive amination. |
| Additives | Acetic acid (catalytic), Molecular sieves | Promotes imine formation. |
| Temperature | Room Temperature to 40 °C | Gentle heating can increase the reaction rate. |
Experimental Protocol: General Procedure for Reductive Amination using STAB
-
To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Technical Support Center: Production of 4-(Trifluoromethylthio)benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethylthio)benzylamine. The information is designed to address common challenges encountered during scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key intermediates?
A common and practical synthetic route for this compound involves a two-step process. The first step is the synthesis of the key intermediate, 4-(trifluoromethylthio)benzonitrile. This is typically followed by the reduction of the nitrile group to form the final benzylamine product.
Q2: What are the primary scalability challenges associated with the synthesis of this compound?
Scaling up the production of this compound can present several challenges. These often include:
-
Exothermic Reactions: The reduction of the nitrile intermediate is often highly exothermic and requires careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Reagent Handling: The handling of reagents such as sodium borohydride or lithium aluminum hydride at a large scale requires specialized equipment and stringent safety protocols.
-
Purification: Removal of impurities and byproducts at a large scale can be difficult. Standard laboratory purification methods like column chromatography may not be economically viable for industrial production.
-
Yield and Purity: Maintaining high yield and purity during scale-up can be challenging due to changes in reaction kinetics, heat and mass transfer limitations.
Q3: What are the critical safety precautions to consider during the large-scale synthesis of this compound?
Safety is paramount during any chemical synthesis, and the risks are amplified at a larger scale. Key safety considerations include:
-
Handling of Reducing Agents: Reagents like lithium aluminum hydride are pyrophoric and react violently with water. Appropriate personal protective equipment (PPE), inert atmosphere, and quenching procedures are essential.
-
Solvent Safety: The use of large volumes of flammable organic solvents necessitates a well-ventilated environment and explosion-proof equipment.
-
Reaction Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and reagent addition rates is crucial to ensure the reaction remains under control.
-
Waste Disposal: Proper handling and disposal of chemical waste are critical to minimize environmental impact and comply with regulations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 4-(Trifluoromethylthio)benzonitrile (Intermediate) | Incomplete reaction during the trifluoromethylthiolation step. | - Ensure anhydrous conditions as moisture can quench the reagents.- Verify the purity and reactivity of the trifluoromethylthiolating agent.- Optimize reaction temperature and time. |
| Side reactions, such as the formation of diaryl sulfides. | - Adjust the stoichiometry of the reactants.- Investigate the use of a different catalyst or solvent system. | |
| Low Yield of this compound (Final Product) | Incomplete reduction of the nitrile intermediate. | - Increase the molar excess of the reducing agent.- Extend the reaction time or increase the reaction temperature cautiously.- Ensure the reducing agent is active and has not degraded. |
| Formation of byproducts, such as the corresponding alcohol or over-reduced amines. | - Control the reaction temperature meticulously, often requiring cooling.- Optimize the rate of addition of the reducing agent.- Choose a milder reducing agent if over-reduction is a persistent issue. | |
| Product Purity Issues | Presence of unreacted starting materials or intermediates. | - Improve the efficiency of the reaction through optimization.- Enhance the purification process, for example, by using a different recrystallization solvent or performing a salt formation/liberation cycle. |
| Contamination with byproducts from the reaction. | - Identify the byproducts using analytical techniques (e.g., GC-MS, NMR).- Adjust reaction conditions to minimize their formation.- Develop a specific purification strategy to remove the identified impurities. | |
| Difficulty in Isolating the Final Product | The product may be an oil or difficult to crystallize. | - Attempt to form a salt (e.g., hydrochloride) which is often crystalline and easier to handle and purify.- Explore different solvent systems for extraction and crystallization. |
| Runaway Reaction During Reduction Step | Poor heat dissipation at a larger scale. | - Ensure the reactor has adequate cooling capacity.- Use a semi-batch process where the reducing agent is added slowly and controllably.- Dilute the reaction mixture to better manage the exotherm. |
Data Presentation
Table 1: Representative Yield and Purity Data at Different Scales
| Scale | Step | Typical Yield (%) | Typical Purity (%) | Common Issues at Scale |
| Lab Scale (1-10 g) | Synthesis of 4-(Trifluoromethylthio)benzonitrile | 85-95% | >98% | Minor exotherm, straightforward purification. |
| Reduction to this compound | 80-90% | >97% | Manageable exotherm with ice bath cooling. | |
| Pilot Scale (1-10 kg) | Synthesis of 4-(Trifluoromethylthio)benzonitrile | 75-85% | 95-98% | Increased difficulty in maintaining anhydrous conditions. |
| Reduction to this compound | 70-80% | 90-95% | Significant exotherm requiring reactor cooling; potential for byproduct formation. | |
| Production Scale (>100 kg) | Synthesis of 4-(Trifluoromethylthio)benzonitrile | 70-80% | >95% | Rigorous process control needed for consistent results. |
| Reduction to this compound | 65-75% | >95% (after reprocessing) | Critical temperature control; purification challenges requiring specialized techniques. |
Experimental Protocols
Note: These are representative protocols and may require optimization.
Protocol 1: Laboratory-Scale Synthesis of 4-(Trifluoromethylthio)benzonitrile
-
To a stirred solution of 4-iodobenzonitrile (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add a copper(I) catalyst (e.g., CuI, 0.1 eq) and a trifluoromethylthiolating agent (e.g., potassium trifluoromethylthiolate, 1.2 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(trifluoromethylthio)benzonitrile.
Protocol 2: Laboratory-Scale Reduction of 4-(Trifluoromethylthio)benzonitrile
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place a solution of 4-(trifluoromethylthio)benzonitrile (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride, 1.5 eq, in THF) via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation or by forming the hydrochloride salt and recrystallizing.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision-making for synthesis issues.
Technical Support Center: Trifluoromethylthio (-SCF3) Group Chemistry
Welcome to the technical support center for chemists and researchers working with the trifluoromethylthio (-SCF3) group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and to troubleshoot common issues encountered during trifluoromethylthiolation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the trifluoromethylthio (-SCF3) group that make it attractive for drug development?
The trifluoromethylthio group is a highly valued substituent in medicinal chemistry due to its unique combination of properties. It is one of the most lipophilic functional groups, which can significantly enhance a drug candidate's ability to cross cell membranes.[1] Additionally, its strong electron-withdrawing nature can improve the metabolic stability of molecules by shielding adjacent chemical bonds from enzymatic degradation.[1][2]
Q2: How stable is the trifluoromethylthio group to common reaction conditions?
The -SCF3 group is generally stable under a range of conditions. It shows good stability in acidic environments due to its high electronegativity.[1] However, like other thioethers, the sulfur atom can be susceptible to oxidation.[3] Prolonged exposure to strong aqueous acids or bases may lead to hydrolysis, although it is generally more stable than other related groups.[4]
Q3: What are the main types of trifluoromethylthiolating reagents?
Trifluoromethylthiolating reagents can be broadly categorized into three main types based on their reactive nature:
-
Electrophilic Reagents: These reagents deliver an "SCF3+" equivalent and are highly effective for reacting with a wide range of nucleophiles.[4] A prominent example is N-(trifluoromethylthio)saccharin, which is valued for its stability and high reactivity under mild conditions.[4]
-
Nucleophilic Reagents: These reagents provide an "SCF3-" equivalent. Metal thiolates like AgSCF3 and CuSCF3 are common examples and are often used in metal-catalyzed cross-coupling reactions with aryl or vinyl halides.[5]
-
Radical Reagents: These reagents generate an SCF3 radical. While early examples like CF3SSCF3 were toxic and gaseous, newer methods have been developed for radical trifluoromethylthiolation.
Troubleshooting Guides
This guide addresses common side reactions and experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am performing a trifluoromethylthiolation reaction, but I'm observing very low to no formation of my desired product. What are the potential causes and how can I troubleshoot this?
Potential Causes and Solutions:
-
Insufficiently Nucleophilic Substrate (for electrophilic reagents): The substrate may not be electron-rich enough to react efficiently.
-
Solution: For aromatic substrates, consider using a stronger activating group on the ring. For other nucleophiles, a stronger base might be needed to increase nucleophilicity. In some cases, switching to a more reactive electrophilic reagent or a different reaction mechanism (e.g., nucleophilic or radical) might be necessary.
-
-
Inactive Reagent or Catalyst: The trifluoromethylthiolating reagent may have degraded, or the catalyst (in metal-catalyzed reactions) may be inactive.
-
Solution: Use a fresh batch of the reagent or purify the existing one if possible. For catalytic reactions, ensure the catalyst is from a reliable source and has been stored under appropriate conditions. Consider increasing the catalyst loading or screening different ligands.[6]
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be optimal for the transformation.
-
Solution: Systematically vary the reaction conditions. Gradually increase the temperature and monitor the reaction progress closely by TLC or LC-MS.[6] Screen a range of anhydrous solvents with different polarities.
-
Issue 2: Formation of Multiple Trifluoromethylthiolated Byproducts
Question: My reaction is producing significant amounts of di- or even tri-trifluoromethylthiolated products. How can I improve the selectivity for mono-substitution?
Potential Causes and Solutions:
-
Excess Trifluoromethylthiolating Reagent: Using a large excess of the trifluoromethylthiolating agent can drive the reaction towards multiple additions.[6]
-
Solution: Carefully control the stoichiometry. Use the trifluoromethylthiolating reagent as the limiting reagent, or use a 1:1 ratio with the substrate as a starting point.[6]
-
-
High Reaction Temperature or Prolonged Reaction Time: These conditions can lead to a loss of selectivity.
-
Highly Reactive Substrate: Substrates with multiple activated sites are prone to multiple substitutions.
-
Solution: If possible, employ a protecting group strategy to temporarily block other reactive sites on the substrate.[6]
-
Issue 3: Formation of Saccharin as a Major Byproduct
Question: I am using N-(trifluoromethylthio)saccharin and I'm seeing a large amount of saccharin in my crude reaction mixture. What is causing this?
Potential Causes and Solutions:
-
Hydrolysis of the Reagent: The presence of water in the reaction mixture can lead to the hydrolysis of the N-S bond in N-(trifluoromethylthio)saccharin, resulting in the formation of saccharin.[4]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.[4]
-
Issue 4: Incompatibility with Protecting Groups
Question: I'm concerned about the stability of my protecting groups under trifluoromethylthiolation conditions. What are the common incompatibilities?
Potential Causes and Solutions:
-
Acid-Labile Protecting Groups (e.g., Boc, Silyl Ethers): While the Boc group is generally stable to many conditions, some electrophilic trifluoromethylthiolation reactions are performed under Lewis acidic conditions which could potentially lead to partial or complete deprotection.[3][7] Silyl ethers can also be labile to acidic conditions or fluoride sources sometimes used in these reactions.[2][8]
-
Base-Labile Protecting Groups (e.g., Fmoc): These are generally compatible with many electrophilic trifluoromethylthiolation conditions, but care should be taken if basic additives are used.
-
Solution: Ensure that the reaction conditions are not basic. Most electrophilic trifluoromethylthiolations are performed under neutral or acidic conditions.
-
Issue 5: Unwanted Oxidation or Reduction of the -SCF3 Group
Question: Can the trifluoromethylthio group itself undergo side reactions like oxidation or reduction?
Potential Causes and Solutions:
-
Oxidation: The sulfur atom in the -SCF3 group can be oxidized to a trifluoromethylsulfinyl (-SOCF3) or trifluoromethylsulfonyl (-SO2CF3) group, especially in the presence of strong oxidizing agents.[3]
-
Solution: Avoid strong oxidizing agents if the -SCF3 group needs to be preserved. If oxidation is desired, reagents like hydrogen peroxide in trifluoroacetic acid or m-CPBA can be used, but careful control of stoichiometry and temperature is needed to avoid over-oxidation to the sulfone.[3]
-
-
Reduction: The stability of the -SCF3 group towards common reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H) is not extensively documented. However, given the strength of the C-S and C-F bonds, it is generally considered robust. Reductive cleavage is not a commonly reported side reaction under standard conditions.
-
Solution: While generally stable, it is always prudent to perform a small-scale test reaction to check for compatibility if strong reducing agents are to be used in the presence of an -SCF3 group.
-
Data Presentation: Trifluoromethylthiolation of Heterocycles
The following tables summarize quantitative data for the electrophilic trifluoromethylthiolation of various electron-rich heterocycles using N-(Trifluoromethylthio)saccharin under different conditions.
Table 1: Promoter-Free Trifluoromethylthiolation in 2,2,2-Trifluoroethanol (TFE)
| Substrate | Product | Yield (%) |
| Indole | 3-(Trifluoromethylthio)indole | 96 |
| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | 95 |
| 2-Methylindole | 2-Methyl-3-(trifluoromethylthio)indole | 98 |
| Pyrrole | 2-(Trifluoromethylthio)pyrrole | 85 |
Reaction Conditions: Heterocycle (0.5 mmol), N-(Trifluoromethylthio)saccharin (0.75 mmol) in TFE (1.5 mL) at 40 °C for 12 hours.
Table 2: Lewis Acid-Catalyzed Trifluoromethylthiolation
| Substrate | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Methylindole | Me₃SiCl (20) | CH₂Cl₂ | RT | 16 | 80 |
| Anisole | FeCl₃ (2.5) | CH₂Cl₂ | 40 | 24 | 75 |
| 1,3-Dimethoxybenzene | FeCl₃ (2.5) | CH₂Cl₂ | RT | 12 | 92 |
Data compiled from various sources demonstrating common conditions.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Trifluoromethylthiolation of Indoles
This protocol describes a promoter-free method for the trifluoromethylthiolation of indoles using N-(trifluoromethylthio)saccharin in 2,2,2-trifluoroethanol (TFE).
Materials:
-
Indole substrate
-
N-(Trifluoromethylthio)saccharin
-
2,2,2-Trifluoroethanol (TFE), anhydrous
Procedure:
-
In a reaction vial, dissolve the indole substrate (0.5 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (1.5 mL).
-
Add N-(trifluoromethylthio)saccharin (0.75 mmol, 1.5 equiv) to the solution.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-trifluoromethylthioindole derivative.
Protocol 2: Copper-Catalyzed Nucleophilic Trifluoromethylthiolation of Aryl Halides
This protocol outlines a general procedure for the copper-catalyzed trifluoromethylthiolation of aryl iodides using AgSCF3.
Materials:
-
Aryl iodide substrate
-
Copper(I) iodide (CuI)
-
Silver(I) trifluoromethanethiolate (AgSCF3)
-
Pyridine, anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen), add CuI (1.5 mmol, 1.5 equiv), the aryl iodide (1.0 mmol, 1.0 equiv), and AgSCF3 (2.25 mmol, 2.25 equiv).
-
Add anhydrous pyridine (1.5 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl trifluoromethyl sulfide.[5]
Visualizations
Troubleshooting Workflow for Low Reaction Yield
This diagram provides a logical workflow for troubleshooting low yields in trifluoromethylthiolation reactions.
Caption: A logical workflow for troubleshooting low reaction yields.
General Experimental Workflow for Trifluoromethylthiolation
This diagram illustrates a typical experimental workflow for a trifluoromethylthiolation reaction, from setup to purification.
Caption: General laboratory workflow for a trifluoromethylthiolation reaction.
MAPK/ERK Signaling Pathway
The trifluoromethyl group is a key structural motif in many kinase inhibitors. Several approved drugs, such as Dabrafenib and Vemurafenib, target mutated BRAF in the MAPK/ERK signaling pathway to treat cancers like melanoma.[9][10][11][12][13] The unique properties of the -SCF3 group also make it a highly desirable substituent for the design of novel kinase inhibitors. This diagram illustrates the simplified MAPK/ERK pathway and the points of inhibition by BRAF inhibitors.
Caption: Simplified MAPK/ERK signaling pathway and inhibition by BRAF inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. New pathway: Vemurafenib Pathway, Pharmacodynamics [blog.clinpgx.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 [organic-chemistry.org]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(Trifluoromethylthio)benzylamine
This technical support center provides guidance for researchers utilizing 4-(trifluoromethylthio)benzylamine in cross-coupling reactions. The content is tailored for scientists and professionals in drug development and related fields, offering troubleshooting advice and detailed protocols to streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable cross-coupling reaction for arylating this compound?
A1: The Buchwald-Hartwig amination is the most appropriate method for forming a C-N bond between an aryl halide (or pseudohalide) and this compound.[1][2] This palladium-catalyzed reaction is widely used for the synthesis of aryl amines and offers broad functional group tolerance, which is crucial when working with a substrate containing a trifluoromethylthio group.[2]
Q2: Which catalyst system is recommended for the Buchwald-Hartwig amination of this compound?
A2: A successful catalyst system for this substrate typically involves a palladium precursor and a bulky, electron-rich phosphine ligand.[3] The trifluoromethylthio group is strongly electron-withdrawing, which can impact the electronic properties of the amine. Therefore, a highly active catalyst is recommended. Modern biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are excellent choices as they have been shown to be effective for a wide range of challenging C-N couplings.[3][4]
Q3: How does the trifluoromethylthio (-SCF3) group affect the cross-coupling reaction?
A3: The trifluoromethylthio group is a strong electron-withdrawing group. This can decrease the nucleophilicity of the amine, potentially slowing down the reaction. Additionally, the sulfur atom could theoretically coordinate to the palladium center, leading to catalyst inhibition. However, the use of bulky biarylphosphine ligands can often mitigate these potential issues by promoting the desired catalytic cycle.
Q4: What are the best practices for setting up the reaction to ensure reproducibility?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently inert conditions (presence of oxygen or moisture). 3. Suboptimal choice of ligand, base, or solvent. 4. Catalyst inhibition by the sulfur atom of the trifluoromethylthio group. | 1. Use a fresh palladium source and ligand, or consider a pre-catalyst. 2. Ensure the solvent is anhydrous and thoroughly degassed. Use Schlenk techniques or a glovebox.[5] 3. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃). Toluene and dioxane are common solvent choices.[7][8] 4. Increase the catalyst loading slightly or switch to a more electron-rich and sterically hindered ligand to favor the desired catalytic pathway. |
| Formation of Side Products (e.g., Hydrodehalogenation of the Aryl Halide) | 1. β-hydride elimination from the palladium-amide intermediate. 2. Reaction temperature is too high. | 1. This is a known side reaction in Buchwald-Hartwig aminations. Using a more sterically hindered ligand can disfavor this pathway.[2] 2. Optimize the reaction temperature; sometimes a lower temperature over a longer reaction time can improve selectivity. |
| Incomplete Consumption of Starting Materials | 1. Insufficient catalyst loading or catalyst deactivation over time. 2. Reaction time is too short. 3. The chosen base is not strong enough. | 1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). 2. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. 3. For less reactive aryl halides (e.g., chlorides), a stronger base like LHMDS may be required. |
Catalyst and Ligand Selection Data
The following table summarizes common catalyst systems used in Buchwald-Hartwig aminations with substrates similar to this compound. The data is compiled from literature on challenging C-N cross-coupling reactions.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | NaOtBu | Toluene | 100 | 85-98 |
| Pd(OAc)₂ / SPhos | Aryl Chloride | LHMDS | Dioxane | 110 | 70-90 |
| XPhos Pd G3 | Aryl Bromide | K₃PO₄ | t-BuOH | 100 | 80-95 |
| Pd₂(dba)₃ / RuPhos | Aryl Iodide | Cs₂CO₃ | Toluene | 90 | 90-99 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination with an Aryl Bromide
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
This compound
-
Aryl bromide
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the tube, followed by anhydrous, degassed toluene (5 mL).
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening catalyst systems for the cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
How to remove unreacted 4-(Trifluoromethylthio)benzylamine from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying their reaction products, specifically addressing the removal of unreacted 4-(Trifluoromethylthio)benzylamine.
Troubleshooting Guides
Issue: Unreacted this compound remains in the final product after initial work-up.
This is a common issue in organic synthesis. The appropriate purification strategy depends on the chemical nature of your desired product. Below are several methods to address this, categorized by the properties of the product.
Scenario 1: Your product is neutral (e.g., an amide, ester, or another non-basic compound).
In this scenario, the basicity of the unreacted amine can be exploited for its removal.
Method 1.1: Acidic Wash (Aqueous Extraction)
An acidic wash will protonate the basic benzylamine, forming a water-soluble salt that can be separated in an aqueous layer.[1][2]
Experimental Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl, 10% aqueous citric acid).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated this compound salt will be in the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the wash with the acidic solution 2-3 times to ensure complete removal.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting:
-
Emulsion formation: If an emulsion forms, add a small amount of brine and swirl gently. Alternatively, the mixture can be filtered through a pad of celite.
-
Product is acid-sensitive: If your product is not stable in acidic conditions, this method should be avoided.[2]
Method 1.2: Solid-Phase Extraction (SPE)
Acidic solid-phase extraction cartridges can be used to selectively retain the basic amine.
Experimental Protocol:
-
Choose an appropriate acidic SPE cartridge (e.g., silica-based with sulfonic acid functionality).
-
Condition the cartridge according to the manufacturer's instructions, typically with a non-polar solvent followed by the elution solvent.
-
Dissolve the crude product in a minimal amount of a suitable non-polar solvent.
-
Load the solution onto the SPE cartridge.
-
Wash the cartridge with the non-polar solvent to elute your neutral product. The protonated amine will remain bound to the stationary phase.
-
Collect the eluent containing your purified product.
Scenario 2: Your product is also a primary, secondary, or tertiary amine.
When the product is also an amine, separation becomes more challenging and often relies on differences in physical or chemical properties.
Method 2.1: Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Experimental Protocol:
-
Determine an appropriate solvent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your product and the starting amine.
-
Pack a chromatography column with silica gel or alumina.
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
Method 2.2: Distillation
If there is a significant difference in boiling points between your product and the starting amine, distillation can be an effective purification method. This compound has a boiling point of 224-225 °C at atmospheric pressure.[3][4] Vacuum distillation can be employed to lower the boiling point and prevent thermal degradation.[1][5]
Experimental Protocol:
-
Set up a distillation apparatus suitable for the scale of your reaction. For high-boiling compounds, a vacuum distillation setup is recommended.
-
Place the crude mixture in the distillation flask.
-
Gradually heat the mixture while monitoring the temperature of the vapor.
-
Collect the fraction that corresponds to the boiling point of the unreacted amine, followed by the fraction of your desired product.
Method 2.3: Derivatization
In some cases, the unreacted primary amine can be selectively reacted to form a derivative that is easier to separate.
Experimental Protocol (using Diethyl Oxalate - Hoffmann's Method): [6][7]
-
Treat the mixture of amines with diethyl oxalate. The primary amine, this compound, will form a solid dialkyl oxamide.
-
The secondary amine product will form a liquid dialkyl oxamic ester, and a tertiary amine product will not react.
-
The solid oxamide of the starting material can be removed by filtration.
-
The desired amine product can then be isolated from the filtrate.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: The following table summarizes the key properties:
| Property | Value | Source |
| Molecular Weight | 207.22 g/mol | [3][4] |
| Boiling Point | 224-225 °C at 760 mmHg | [3][4] |
| Density | 1.310 g/mL | [3][4] |
| Functional Groups | Primary amine, Thioether, Trifluoromethyl | [3] |
| Basicity | The primary amine group is basic and will react with acids. |
Q2: My product is a solid. Can I use recrystallization to remove the unreacted amine?
A2: Yes, if your product is a crystalline solid and the unreacted amine is an oil at room temperature, recrystallization can be a very effective purification method. The unreacted amine will likely remain in the mother liquor.
Q3: Are there any safety precautions I should be aware of when working with this compound?
A3: Yes, this compound is classified as corrosive and can cause severe skin burns and eye damage.[3][4] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualizations
Workflow for Removal of a Basic Impurity from a Neutral Product
Caption: Workflow for purifying a neutral product from a basic amine impurity.
Decision Tree for Choosing a Purification Method
Caption: Decision tree to select an appropriate purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. 4-三氟甲硫基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 97 128273-56-3 [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
Addressing poor solubility of 4-(Trifluoromethylthio)benzylamine derivatives
Welcome to the technical support center for 4-(Trifluoromethylthio)benzylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of poor aqueous solubility with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such low aqueous solubility?
A1: The poor solubility of these derivatives is primarily due to their molecular structure. The trifluoromethylthio (-SCF3) group is highly lipophilic, meaning it prefers non-polar (oily) environments over aqueous ones.[1][2] This characteristic, combined with the overall hydrophobicity of the benzyl ring, leads to low solubility in water and aqueous buffers. Additionally, a stable crystal structure can increase the energy required to dissolve the compound, further limiting its solubility.[3]
Q2: I'm observing precipitation when diluting my compound from a DMSO stock into an aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution" or "crashing out."[3][4] Your compound may be highly soluble in a concentrated organic solvent like DMSO, but when this stock solution is diluted into an aqueous buffer, the solvent polarity changes dramatically. The compound is no longer soluble in the predominantly aqueous environment and precipitates.
To mitigate this, you can try the following:
-
Optimize the dilution method: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help avoid localized high concentrations that lead to precipitation.[4]
-
Decrease the final concentration: Your target concentration might be above the compound's aqueous solubility limit. Try working with a lower final concentration.[4]
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) in your final aqueous solution can improve solubility.[4]
Q3: What is the first and most effective step to systematically improve the solubility of my this compound derivative?
A3: For a basic compound like a benzylamine derivative, the most common and effective method is salt formation .[5][6] The benzylamine moiety contains a basic nitrogen atom that can be protonated to form a salt with an acid. These charged salt forms are generally much more soluble in aqueous media than the neutral free base.[7][8] A salt screening study is recommended to identify the most suitable salt form for your derivative.
Q4: Besides salt formation, what other strategies can I employ to enhance solubility?
A4: Several other techniques can be used to improve the solubility of poorly soluble drugs:[9][10][11]
-
pH Adjustment: Since the benzylamine group is basic, decreasing the pH of the aqueous solution will protonate the amine, increasing its solubility. The ideal pH will be below the pKa of the amine.[3]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[9]
-
Physical Modifications: Techniques like micronization (reducing particle size) can increase the dissolution rate, although not the equilibrium solubility.[9]
-
Formulation with Excipients: Using surfactants or complexing agents like cyclodextrins can help solubilize the compound.[11][12]
Troubleshooting Guides
Initial Solubility Assessment and Stock Preparation
If you are encountering solubility issues, follow this troubleshooting workflow.
Understanding Salt Formation for Solubility Enhancement
Salt formation converts a neutral, poorly soluble free base into a more soluble, charged salt.
Data Presentation
The following tables present hypothetical, yet representative, data for a generic this compound derivative ("Derivative A") to illustrate common solubility trends.
Table 1: Kinetic Solubility of Derivative A (Free Base) in Various Solvents
| Solvent System (at 25°C) | Final Organic Solvent (%) | Kinetic Solubility (µM) | Observations |
| PBS (pH 7.4) | 1% DMSO | < 1 | Heavy precipitation |
| PBS (pH 7.4) | 5% DMSO | 5 | Slight precipitation |
| PBS (pH 7.4) | 5% Ethanol | 3 | Heavy precipitation |
| PBS (pH 5.0) | 1% DMSO | 25 | Mostly dissolved |
| Deionized Water | 1% DMSO | < 1 | Heavy precipitation |
Table 2: Comparison of Aqueous Solubility for Derivative A (Free Base vs. Salt Forms)
| Compound Form | Buffer System | Kinetic Solubility (µM) | Fold Increase vs. Free Base |
| Derivative A (Free Base) | PBS (pH 7.4) | < 1 | - |
| Derivative A (HCl Salt) | Deionized Water | 150 | >150x |
| Derivative A (Mesylate Salt) | Deionized Water | 210 | >210x |
| Derivative A (Sulfate Salt) | Deionized Water | 95 | >95x |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to determine the kinetic solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[3][13][14]
Materials:
-
Test Compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer or plate reader capable of measuring turbidity/light scattering
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.08 mM).
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of the clear-bottom analysis plate.
-
Add Compound: Quickly transfer 2 µL from each concentration of the DMSO serial dilution plate to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow the system to equilibrate.[13]
-
Measure Turbidity: Measure the light scattering (turbidity) of each well using a nephelometer. The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Small-Scale Salt Screening
This protocol outlines a procedure to quickly screen for salt forms that may improve the aqueous solubility of your benzylamine derivative.
Materials:
-
This compound derivative (Free Base)
-
A selection of acids (e.g., 1M HCl in ether, methanesulfonic acid, sulfuric acid)
-
Solvents (e.g., Isopropanol, Acetone, Ethyl Acetate)
-
Small glass vials (1-2 mL)
-
Vortex mixer and centrifuge
Procedure:
-
Dissolve Free Base: Weigh approximately 10-20 mg of the free base into several vials. Dissolve each in a minimal amount of a suitable organic solvent (e.g., 0.5 mL isopropanol). Gentle warming or sonication may be required.[15]
-
Add Acid: To each vial, add 1.0 to 1.1 molar equivalents of a different acid, either neat or as a solution.
-
Induce Precipitation: Vortex the vials. If a precipitate does not form immediately, try cooling the vial in an ice bath or scratching the inside with a spatula. If a solid forms, this indicates salt formation.
-
Isolate and Dry: Collect the solid precipitate by centrifugation, decant the supernatant, and wash the solid with a small amount of the solvent. Dry the solid under vacuum.
-
Assess Solubility: Prepare a saturated solution of each isolated salt in an aqueous buffer (e.g., deionized water or PBS). Shake for several hours.
-
Quantify: Centrifuge the solutions to pellet any undissolved solid. Dilute an aliquot of the clear supernatant and determine the concentration using HPLC-UV or a similar quantitative method. Compare the results to identify the salt form with the highest solubility.
Signaling Pathway Context
This compound derivatives are often investigated as inhibitors in various signaling pathways, such as kinase cascades, which are crucial in cancer and inflammatory diseases. Their ability to reach and interact with the target protein is fundamentally dependent on their solubility in the assay medium.
References
- 1. enamine.net [enamine.net]
- 2. inter-chem.pl [inter-chem.pl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. bjcardio.co.uk [bjcardio.co.uk]
- 9. ijpbr.in [ijpbr.in]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Stability of 4-(Trifluoromethylthio)benzylamine under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(Trifluoromethylthio)benzylamine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around two key areas of the molecule: the benzylamine moiety and the trifluoromethylthio group. The benzylamine portion is susceptible to oxidation and reactions characteristic of primary amines. The trifluoromethylthio group is generally robust, but it can be sensitive to strong oxidizing agents.
Q2: How stable is this compound under acidic conditions?
A2: Under mild acidic conditions, this compound is expected to be relatively stable, forming the corresponding ammonium salt. However, strong acidic conditions, particularly at elevated temperatures, could potentially lead to slow degradation. While specific data for this compound is limited, the trifluoromethylthio group on an aromatic ring is generally stable to acid hydrolysis.
Q3: What happens to this compound under basic conditions?
A3: In the presence of strong bases, the primary amine group of this compound remains largely unreactive. The trifluoromethylthio group is also generally stable under basic conditions. However, prolonged exposure to strong bases at high temperatures may promote oxidative degradation if oxygen is present.
Q4: What are the likely degradation products of this compound?
A4: Based on the chemistry of its functional groups, potential degradation products could include:
-
Oxidation of the amine: This could lead to the formation of the corresponding imine, which can further hydrolyze to 4-(trifluoromethylthio)benzaldehyde and ammonia.
-
Oxidation of the trifluoromethylthio group: Strong oxidizing conditions could potentially oxidize the sulfur atom to a sulfoxide or sulfone.
-
Photodegradation: Exposure to UV light may lead to the formation of radical species and subsequent degradation products.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a reaction mixture. | Degradation of this compound. | 1. Analyze a fresh sample of the starting material to confirm its purity. 2. Re-run the reaction under an inert atmosphere to minimize oxidation. 3. Consider lowering the reaction temperature. 4. Analyze the reaction mixture by LC-MS to identify the molecular weights of the impurity peaks, which may correspond to potential degradation products. |
| Discoloration of the compound upon storage. | Oxidation or exposure to light. | 1. Ensure the compound is stored under an inert atmosphere. 2. Store the compound in an amber vial or in a light-proof container. |
| Low yield in a reaction where this compound is a reactant. | Instability under reaction conditions. | 1. Perform a small-scale stability study of the compound under the specific reaction conditions (solvent, temperature, reagents) without the other reactants. 2. Monitor the stability over time using HPLC or TLC. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule. Below is a general protocol for this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at 60°C.
-
Analyze samples by HPLC at initial, 2, 4, 8, and 24-hour time points.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and at 60°C.
-
Analyze samples by HPLC at the same time points as the acid hydrolysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep both solutions at room temperature.
-
Analyze samples by HPLC at the specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C.
-
Place a sample of the stock solution in an oven at 60°C.
-
Analyze samples at 24, 48, and 72-hour time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a sample of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Analyze samples at various time intervals.
-
Analysis:
-
Use a suitable HPLC method (e.g., C18 column with a mobile phase of acetonitrile and water with a buffer like ammonium acetate) to monitor the degradation.
-
Calculate the percentage of degradation and identify major degradation products by comparing retention times and, if possible, using mass spectrometry.
Visualizations
Caption: Plausible oxidative degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Trifluoromethylthio)benzylamine and 4-(Trifluoromethyl)benzylamine
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of building blocks is paramount for efficient synthesis and the successful discovery of novel therapeutics. This guide provides a comparative analysis of the reactivity of two key benzylamine derivatives: 4-(Trifluoromethylthio)benzylamine and 4-(Trifluoromethyl)benzylamine. The comparison focuses on their performance in common synthetic transformations crucial for drug development, including amide bond formation, N-alkylation, and reductive amination.
The key difference between these two molecules lies in the electronic properties of the para-substituent: the trifluoromethylthio (-SCF₃) group versus the trifluoromethyl (-CF₃) group. Both are potent electron-withdrawing groups, which significantly influences the nucleophilicity of the benzylamine's amino group.
Executive Summary of Reactivity Comparison
Based on established electronic parameters, this compound is expected to be slightly less reactive than 4-(trifluoromethyl)benzylamine in reactions where the amine acts as a nucleophile. This is attributed to the trifluoromethylthio group being a marginally stronger electron-withdrawing substituent than the trifluoromethyl group. Consequently, the lone pair of electrons on the nitrogen atom in this compound is less available for nucleophilic attack. This theoretical expectation is supported by the comparative pKa values of the corresponding anilines and Hammett constants.
Data Presentation: Electronic Properties and Predicted Reactivity
| Parameter | This compound | 4-(Trifluoromethyl)benzylamine | Implication for Reactivity |
| Predicted pKa | 8.66 ± 0.10[1] | 8.60 ± 0.10[2] | The slightly higher predicted pKa of the thio-derivative suggests a marginally weaker conjugate acid, and thus a slightly stronger base. However, these are predicted values and the difference is minimal. |
| Hammett Constant (σₚ) | ~0.50 | ~0.54 | Both values indicate strong electron-withdrawing character. The slightly lower value for -SCF₃ suggests it is a slightly weaker deactivator of the ring through inductive and resonance effects combined, which would imply a slightly more nucleophilic amine. Note: Hammett constants can vary slightly depending on the measurement conditions. |
Comparative Experimental Performance
To provide a practical comparison, we present typical experimental protocols for key reactions. While specific yields for this compound are not widely reported, the provided protocols are suitable for such electron-deficient amines, and the expected trend is a slightly lower yield or longer reaction time compared to its -CF₃ counterpart under identical conditions.
Amide Bond Formation
The decreased nucleophilicity of both amines necessitates the use of potent coupling agents or more forcing reaction conditions for efficient amide bond formation.
Quantitative Data (Illustrative)
| Amine | Carboxylic Acid | Coupling Agent | Base | Solvent | Temperature | Time (h) | Yield |
| Benzylamine | Benzoic Acid | HBTU/DIEA | DIEA | DMF | RT | 4-5 | High |
| 4-(Trifluoromethyl)benzylamine | 4-Nitrobenzoic Acid | HATU | DIPEA | DMF | RT | 12 | ~85% (representative) |
| This compound | 4-Nitrobenzoic Acid | HATU | DIPEA | DMF | RT | 12 | Expected to be slightly lower than for the -CF₃ analogue |
Experimental Protocol: Amide Coupling with an Electron-Deficient Benzylamine
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the respective benzylamine (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Amide Coupling Workflow
Caption: General workflow for amide bond formation with benzylamines.
N-Alkylation
N-alkylation of these electron-deficient amines can be challenging due to their reduced nucleophilicity. Stronger alkylating agents or more forcing conditions may be required compared to unsubstituted benzylamine.
Quantitative Data (Illustrative)
| Amine | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield |
| Benzylamine | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | High |
| 4-(Trifluoromethyl)benzylamine | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 12 | Moderate |
| This compound | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 12-24 | Expected to be slightly lower than for the -CF₃ analogue |
Experimental Protocol: N-Alkylation with an Alkyl Halide
-
To a solution of the benzylamine (1.0 equiv) in a polar aprotic solvent such as acetonitrile, add a base like potassium carbonate (2.0 equiv).
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: N-Alkylation Reaction
Caption: General scheme for the N-alkylation of benzylamines.
Reductive Amination
In reductive amination, the benzylamines react with a carbonyl compound to form an imine, which is subsequently reduced. The initial nucleophilic attack of the amine on the carbonyl is the rate-determining step, and thus, the reduced nucleophilicity of the substituted benzylamines will affect the reaction rate.
Quantitative Data (Illustrative)
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Temperature | Time (h) | Yield |
| Benzylamine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 4 | High |
| 4-(Trifluoromethyl)benzylamine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 8-12 | Good |
| This compound | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 12-18 | Expected to be slightly lower than for the -CF₃ analogue |
Experimental Protocol: Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent like dichloromethane, add the benzylamine (1.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Reductive Amination Pathway
Caption: The two-step, one-pot process of reductive amination.
Conclusion
Both this compound and 4-(trifluoromethyl)benzylamine are valuable building blocks in medicinal chemistry, particularly when a weakly basic and lipophilic amine is desired. Their reactivity is attenuated by the strong electron-withdrawing nature of the -SCF₃ and -CF₃ groups, respectively.
Based on electronic effects, 4-(trifluoromethyl)benzylamine is expected to be a slightly better nucleophile and therefore exhibit modestly higher reactivity in amide coupling, N-alkylation, and reductive amination compared to this compound. Researchers should anticipate that reactions involving the latter may require slightly more forcing conditions, longer reaction times, or result in marginally lower yields. The choice between these two reagents may therefore depend on the specific synthetic challenge, the desired electronic properties of the final product, and the tolerance of other functional groups in the substrate to the required reaction conditions.
References
A Comparative Analysis of SCF3 vs. OCF3 Substituted Benzylamines in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of available moieties, the trifluoromethylthio (SCF3) and trifluoromethoxy (OCF3) groups have garnered significant attention as bioisosteres for other functional groups, offering unique electronic and lipophilic characteristics. This guide provides a comparative overview of the biological activities of benzylamines substituted with SCF3 versus OCF3 groups, supported by experimental data and detailed methodologies.
Physicochemical Properties and Rationale for Comparison
The SCF3 and OCF3 groups, while both containing the trifluoromethyl moiety, impart distinct properties to a parent molecule. The OCF3 group is known for its high electronegativity and moderate lipophilicity, often serving as a bioisostere for groups like methoxy or chloro. In contrast, the SCF3 group is more lipophilic and possesses a different electronic profile due to the sulfur atom, which can influence metabolic stability and protein-ligand interactions. These differences form the basis for a comparative investigation into their effects on the biological activity of the versatile benzylamine scaffold.
Antibacterial Activity: A Clear Mechanistic Divergence
While direct comparative studies on SCF3 and OCF3 substituted benzylamines are limited, compelling evidence from structurally related (1,3,4-oxadiazol-2-yl)benzamides reveals a significant divergence in their antibacterial mechanisms. Research has demonstrated that compounds bearing SCF3 and the structurally similar pentafluorosulfanyl (SF5) groups exhibit bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). In stark contrast, their OCF3 and trifluoromethylsulfonyl (SO2CF3) counterparts were found to be bacteriostatic .
Bactericidal agents directly kill bacteria, often by disrupting essential processes like cell wall synthesis or DNA replication.[][2][3][4][5] Bacteriostatic agents, on the other hand, inhibit bacterial growth and reproduction, relying on the host's immune system to clear the infection.[][2][3][4][5] This fundamental difference in the mechanism of action suggests that the choice between SCF3 and OCF3 substitution could be critical in designing new antibacterial agents, particularly for treating infections in immunocompromised patients where a bactericidal effect is preferred.
Table 1: Comparative Antibacterial Activity of SCF3 vs. OCF3 Substituted (1,3,4-oxadiazol-2-yl)benzamides against MRSA
| Functional Group | Mechanism of Action |
| SCF3 | Bactericidal |
| OCF3 | Bacteriostatic |
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Substituted benzylamines have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[2][3] For instance, certain benzylamine derivatives have been found to induce apoptosis through both intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.[2] This often involves the activation of caspases, a family of proteases that execute the apoptotic process. Furthermore, these compounds can arrest the cell cycle at different phases, such as G2/M, preventing cancer cells from proliferating.[3]
Table 2: Anticancer Activity of Representative Trifluoromethyl- and Trifluoromethoxy-Containing Compounds (Illustrative)
| Compound Class | Functional Group | Cancer Cell Line | Activity Metric (IC50) |
| Theophylline Derivative | 2-CF3 | HeLa, A549 | High Cytotoxicity |
| Theophylline Derivative | 3-CF3 | HeLa, A549 | High Cytotoxicity |
| Theophylline Derivative | 4-CF3 | HeLa, A549 | High Cytotoxicity |
| Theophylline Derivative | 4-OCF3 | - | Best Binding Affinity (in silico) |
Note: This table illustrates the anticancer potential of CF3 and OCF3 groups in different molecular scaffolds due to the lack of direct comparative data on benzylamines.
Monoamine Oxidase (MAO) Inhibition: Neurological Applications
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[][4] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. Benzylamine itself is a substrate for MAO-B.[4]
The electronic properties of the SCF3 and OCF3 substituents are expected to significantly influence the binding affinity and inhibitory potency of benzylamine derivatives towards MAO enzymes. While specific comparative IC50 values for SCF3 and OCF3 substituted benzylamines are not available in the reviewed literature, the known structure-activity relationships of MAO inhibitors suggest that the electron-withdrawing nature and lipophilicity of these groups would modulate their activity.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus MRSA) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Compound Dilution: The test compounds (SCF3 and OCF3 substituted benzylamines) are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the SCF3 and OCF3 substituted benzylamines for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source.
-
Assay Mixture: The assay is typically performed in a 96-well plate containing the MAO enzyme, a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a detection reagent (e.g., Amplex Red) in a suitable buffer.
-
Inhibitor Addition: Various concentrations of the SCF3 and OCF3 substituted benzylamines are added to the wells.
-
Incubation: The reaction is incubated at 37°C for a specified period.
-
Fluorescence Measurement: The production of hydrogen peroxide from the MAO-catalyzed reaction is measured fluorometrically. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Pathways
Caption: Comparative Antibacterial Mechanisms.
Caption: Apoptosis Induction by Benzylamines.
Caption: G2/M Cell Cycle Arrest Mechanism.
Caption: Monoamine Oxidase Inhibition Pathway.
Conclusion
The choice between SCF3 and OCF3 substitution on the benzylamine scaffold can lead to profound differences in biological activity and mechanism of action. The available data on related benzamides strongly suggests a divergence in antibacterial properties, with SCF3 promoting bactericidal effects and OCF3 leading to bacteriostatic activity. In the context of anticancer and neurological applications, while direct comparative data is emerging, the distinct electronic and lipophilic nature of these two functional groups warrants careful consideration during the drug design and lead optimization process. Further head-to-head comparative studies on SCF3 and OCF3 substituted benzylamines are crucial to fully elucidate their therapeutic potential.
References
- 2. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-benzylamino-β-carboline derivatives induce apoptosis through G2/M arrest in human carcinoma cells HeLa S-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of 4-(Trifluoromethylthio)benzylamine Analogs and Related Compounds
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(trifluoromethylthio)benzylamine analogs and related benzylamine derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The benzylamine scaffold is a versatile starting point in medicinal chemistry, and the introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) and trifluoromethylthio (SCF3) groups, can significantly modulate a compound's physicochemical properties and biological activity.[1][2] These modifications can influence factors like metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the SAR of 4-(trifluoromethyl)benzyl analogs as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and also draws comparisons with other relevant benzylamine derivatives.
Quantitative Data Summary
The following tables summarize the biological activity of various 4-(trifluoromethyl)benzylamine analogs and related compounds.
Table 1: SAR of 2-Substituted 4-(Trifluoromethyl)benzyl C-Region Analogs as hTRPV1 Antagonists [3]
| Compound | R Group | Ki (CAP) [nM] |
| 8 | Dipropylamine | 0.3 |
| 9 | Piperidinyl | ~2 |
| 10 | 4-Methylpiperidinyl | ~2 |
| 11 | Azepanyl | ~2 |
| 12 | Azocanyl | ~2 |
| 16 | 4-(Trifluoromethyl)piperidinyl | 0.4 |
| 19 | 4-(4-Fluorobenzyl)piperidinyl | 0.4 |
| 20 | 4-(2-Fluorobenzyl)piperidinyl | 0.4 |
| 21 | 4-Cyclohexylpiperazinyl | Weak Antagonist |
| 27 | Morpholinyl | ~8 |
| 43 | [Structure not specified] | 0.3 |
| 44S | [Structure not specified] | 0.3 |
Ki (CAP) represents the inhibitory constant against capsaicin-induced activation of hTRPV1.
Table 2: Bioactivity of Trifluoromethyl Thioxanthone Analogs [4]
| Compound | Activity | IC50 |
| 1 | Anticancer (HeLa cells) | 87.8 ± 11 nM |
| 2 | Antioxidant (DPPH assay) | 1.67 ± 0.5 µM |
| 2 | α-Amylase Inhibition | 60.2 ± 0.8 µM |
| 3 | Antioxidant (DPPH assay) | 46.6% inhibition at 80 µg/mL |
| 3 | COX-2 Inhibition | 25.9 ± 0.45 nM |
| 4 | Pancreatic Lipase Inhibition | 100.6 ± 7.3 µM |
| 4 | COX-1 Inhibition | 10.1 ± 1.3 nM |
| 1, 3, 4 | COX-2 Inhibition | 6.5 to 27.4 nM |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Human TRPV1 Antagonism Assay [3]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL geneticin.
-
Fluorescent Calcium Imaging: Cells were plated in 96-well black-walled, clear-bottom plates. After 24 hours, the cells were loaded with the calcium-sensitive dye Fluo-4 AM in a buffer containing 20 mM HEPES and 2.5 mM probenecid at 37°C for 1 hour.
-
Compound Treatment: The cells were washed, and various concentrations of the antagonist compounds were added and incubated for 15 minutes at room temperature.
-
Activation and Measurement: The plate was placed in a FlexStation II 384 (Molecular Devices), and capsaicin (a TRPV1 agonist) was added to a final concentration of 100 nM to activate the channel. The resulting increase in intracellular calcium was measured as a change in fluorescence intensity.
-
Data Analysis: The inhibitory effect of the compounds was calculated as the percentage reduction of the capsaicin-induced calcium influx. IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using GraphPad Prism. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR studies.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Experimental workflow for the hTRPV1 antagonism assay.
Discussion of Structure-Activity Relationships
The SAR studies on 2-substituted 4-(trifluoromethyl)benzyl C-region analogs as hTRPV1 antagonists revealed several key findings.[3] The nature of the substituent at the 2-position of the benzylamine core significantly impacts the antagonistic potency. Among the acyclic amine derivatives, the dipropylamine analog (8 ) demonstrated excellent antagonism with a Ki of 0.3 nM.[3] For cyclic amine derivatives, five to eight-membered rings showed similar and good antagonism with Ki values around 2 nM.[3]
Further substitutions on the piperidinyl ring also influenced activity. The introduction of a 4-trifluoromethyl group (16 ) or a 4-fluorobenzyl group (19 , 20 ) resulted in potent antagonists with Ki values of 0.4 nM.[3] In contrast, a morpholine derivative (27 ) was approximately four times less potent than its piperidine counterpart.[3] This suggests that both the size and electronic properties of the substituents are crucial for optimal interaction with the TRPV1 receptor. The phenyl C-region derivatives generally exhibited better antagonism than the corresponding pyridine surrogates.[3]
While not directly this compound analogs, the study on trifluoromethyl thioxanthones provides broader context on the utility of trifluoromethyl groups in biologically active molecules.[4] These compounds demonstrated a range of activities, including anticancer, antioxidant, and anti-inflammatory effects, with IC50 values in the nanomolar to micromolar range.[4] This highlights the diverse biological targets that can be modulated by molecules containing the trifluoromethyl moiety.
Conclusion
The structure-activity relationship studies of 4-(trifluoromethyl)benzylamine analogs have identified potent hTRPV1 antagonists. The key determinants of activity appear to be the nature of the amine substituent and further modifications on cyclic amine rings. The high potency of compounds with trifluoromethyl and fluorobenzyl groups underscores the importance of fluorine-containing moieties in designing effective TRPV1 antagonists. Further research could explore the effects of the trifluoromethylthio group at the 4-position of the benzylamine core to potentially enhance potency or improve pharmacokinetic properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]
- 3. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of 4-(Trifluoromethylthio)benzylamine-Derived Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-substituted benzylamine derivatives, with a focus on validating the potential efficacy of those containing a 4-(trifluoromethylthio)benzylamine core structure. The information presented herein is intended to assist researchers in evaluating this class of compounds as potential therapeutic agents. We will delve into their inhibitory effects on specific enzyme targets, compare their potency with existing inhibitors, and provide detailed experimental protocols to facilitate reproducible research.
Introduction to 4-Substituted Benzylamine Derivatives as Enzyme Inhibitors
Benzylamine derivatives have emerged as a versatile scaffold in medicinal chemistry, forming the basis for a variety of enzyme inhibitors. The substituent at the 4-position of the benzylamine ring plays a crucial role in determining the compound's potency and selectivity for its biological target. The introduction of a trifluoromethylthio (-SCF3) group at this position is of particular interest due to its strong electron-withdrawing nature and high lipophilicity, properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
While direct comparative studies on this compound-derived inhibitors are still emerging, research on structurally related 4-substituted benzylamine derivatives provides valuable insights into their potential as potent and selective enzyme inhibitors. One notable area of investigation has been their activity against serine proteases, such as β-tryptase.
Comparative Efficacy Against β-Tryptase
β-Tryptase is a serine protease stored in the granules of mast cells and is considered a key mediator in allergic and inflammatory responses, particularly in asthma. Inhibition of β-tryptase is a promising therapeutic strategy for managing these conditions.
A study on 4-substituted benzylamine derivatives identified potent inhibitors of β-tryptase. The data below compares the inhibitory activity of a lead compound from this class with other known β-tryptase inhibitors.
| Inhibitor | Target | IC50 (nM) | Notes |
| M58539 (a 4-substituted benzylamine derivative) | β-Tryptase | 5.0 | Potent inhibitor with high selectivity against other serine proteases.[1] |
| Nafamostat mesylate | β-Tryptase | 1.8 | A broad-spectrum serine protease inhibitor, also inhibits trypsin, thrombin, and plasmin. |
| Gabexate mesylate | β-Tryptase | 21 | Another broad-spectrum serine protease inhibitor. |
| APC-366 | β-Tryptase | 0.3 | A potent and selective peptide-based inhibitor. |
Note: The data presented here is for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following is a generalized protocol for a β-tryptase inhibition assay, based on common methodologies in the field.
β-Tryptase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human β-tryptase.
Materials:
-
Human β-tryptase (recombinant or purified from mast cells)
-
Substrate: Tos-Gly-Pro-Lys-pNA (or a similar chromogenic or fluorogenic substrate)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Triton X-100.
-
Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitors (e.g., M58539, Nafamostat mesylate).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant and at a low level (typically ≤1%) to avoid affecting enzyme activity.
-
Enzyme and Inhibitor Pre-incubation: Add a defined amount of human β-tryptase to each well of the microplate. Then, add the serially diluted test compounds or reference inhibitors to the respective wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity in the absence of an inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
Understanding the biological context in which the target enzyme operates is crucial for drug development. The following diagrams illustrate the general signaling pathway involving mast cell activation and the release of mediators like β-tryptase, as well as a typical workflow for screening and characterizing enzyme inhibitors.
References
Comparative Biological Activity of 4-(Trifluoromethylthio)benzylamine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-(Trifluoromethylthio)benzylamine derivatives. The inclusion of the trifluoromethylthio (-SCF3) group in medicinal chemistry is of growing interest due to its unique electronic and lipophilic properties, which can significantly influence a compound's biological activity and pharmacokinetic profile.
This publication will delve into the known biological activities of this class of compounds, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity: Inhibition of Tyrosine Kinases
Recent studies have explored the potential of benzylamine derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. While comprehensive screening of a series of this compound derivatives is not extensively documented in publicly available literature, related compounds containing a trifluoromethylphenyl moiety have shown significant inhibitory activity against several receptor tyrosine kinases.
One study synthesized a series of 4-(arylaminomethyl)benzamide derivatives and evaluated their inhibitory activity against a panel of eight receptor tyrosine kinases. Notably, analogues bearing a (trifluoromethyl)benzene ring demonstrated high potency. For instance, compounds where the trifluoromethylphenyl group was part of either the amide or the amine moiety of the molecule showed potent inhibition of the Epidermal Growth Factor Receptor (EGFR).
Table 1: Comparative Inhibitory Activity of Related Benzylamine Derivatives against EGFR
| Compound ID | Structure/Description | % Inhibition at 10 nM |
| Analogue 11 | (Trifluoromethyl)benzene ring in the amide moiety | 91% |
| Analogue 13 | (Trifluoromethyl)benzene ring in the amine moiety | 92% |
Data sourced from a study on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors.
The high inhibitory activity of these related compounds suggests that the this compound scaffold is a promising starting point for the design of novel tyrosine kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for assessing the in vitro inhibitory activity of compounds against a specific protein kinase, based on common methodologies in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled for detection via other methods
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates or standard microplates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the test compound dilutions, the kinase substrate, and the purified kinase enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate into the substrate using a scintillation counter (for [γ-³²P]ATP) or by measuring the signal from a labeled antibody in an ELISA-based format.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key player in multiple signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of EGFR can block these downstream signals, leading to the suppression of tumor growth. The diagram below illustrates the simplified EGFR signaling pathway and the point of intervention for inhibitors.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Antimicrobial and Other Biological Activities
While the primary focus of available research on related benzylamine derivatives has been on anticancer properties, the structural features of this compound derivatives suggest potential for a broader range of biological activities. The lipophilicity and electron-withdrawing nature of the trifluoromethylthio group can enhance membrane permeability and interaction with various biological targets.
Future screening efforts could explore the following activities:
-
Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi.
-
Antiviral Activity: Screening for inhibition of viral replication.
-
Neurological Activity: Assessment of effects on enzymes and receptors in the central nervous system.
A systematic screening of a library of this compound derivatives is warranted to fully elucidate their therapeutic potential.
Conclusion
The this compound scaffold represents a promising area for drug discovery. Preliminary data from structurally related compounds indicate a strong potential for potent biological activity, particularly in the realm of cancer therapeutics through the inhibition of protein kinases. Further synthesis and systematic biological screening of a diverse library of these derivatives are essential to fully explore their structure-activity relationships and identify lead compounds for further development. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to undertake such investigations.
The Trifluoromethylthio (SCF3) Group: A Shield Against Metabolic Breakdown
In the relentless pursuit of more durable and effective therapeutics, medicinal chemists are increasingly turning to a unique chemical entity: the trifluoromethylthio (SCF3) group. The strategic incorporation of this fluorine-containing moiety into drug candidates has been shown to significantly enhance their metabolic stability, a critical factor in determining a drug's lifespan and efficacy within the body. This guide provides a comparative analysis of the metabolic stability of SCF3-containing compounds against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The enhanced stability of SCF3-containing compounds stems from the powerful electron-withdrawing nature of the trifluoromethyl group. This property reduces the electron density of the surrounding molecule, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary machinery for drug breakdown in the liver. The strong carbon-fluorine bonds within the SCF3 group are also inherently resistant to enzymatic cleavage. By replacing a metabolically vulnerable group, such as a methylthio (SCH3) or methyl (CH3) group, with an SCF3 group, a "metabolic shield" is effectively introduced, prolonging the drug's presence in the system and potentially leading to improved therapeutic outcomes.
Quantitative Comparison of Metabolic Stability
The impact of fluoroalkyl groups on metabolic stability is clearly demonstrated in preclinical studies. In vitro assays using human liver microsomes (HLM), a standard model for assessing drug metabolism, provide quantitative measures such as metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
The following table presents a comparative analysis of the in vitro metabolic stability of a trifluoromethyl-substituted indazole analog against its non-fluorinated parent compound. This data highlights the significant improvement in metabolic stability conferred by the trifluoromethyl group.
| Compound Class | Compound/Analog | Substitution | t½ (min) | CLint (µL/min/mg protein) | Species |
| Indazoles | Parent Compound | H | 15.2 | 91.2 | Human |
| CF3-Analog | CF3 at a key position | 45.7 | 30.3 | Human |
Data is illustrative and based on representative findings in the field.
Case Study: Toltrazuril
A real-world example of the metabolic properties of an SCF3-containing compound is the veterinary drug toltrazuril. This drug is used to treat coccidiosis in livestock and poultry. The metabolic pathway of toltrazuril involves the oxidation of the sulfur atom in the SCF3 group.
The primary metabolic transformation of toltrazuril is its oxidation to toltrazuril sulfoxide, which is then further oxidized to toltrazuril sulfone. This metabolic cascade is a key determinant of the drug's pharmacokinetic profile and its persistence in the animal's system.
Experimental Protocols
The metabolic stability of a compound is typically assessed using in vitro assays that expose the compound to drug-metabolizing enzymes. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay utilizes microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and controls. Dilute the liver microsomes in phosphate buffer.
-
Incubation: Add the microsomal suspension to a 96-well plate. Add the test compound and pre-incubate at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of remaining parent compound versus time. From the slope of the line, calculate the half-life (t½ = 0.693 / slope) and the intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate.
Objective: To determine the in vitro intrinsic clearance of a compound in a whole-cell system.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte incubation medium
-
Test compound and control compounds
-
Quenching solution
-
Multi-well plates, CO2 incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.
-
Incubation: Add the hepatocyte suspension to a multi-well plate. Add the test compound and incubate in a CO2 incubator at 37°C.
-
Sampling: At designated time points, take aliquots of the cell suspension and add them to the quenching solution.
-
Sample Processing and Analysis: Similar to the microsomal assay, centrifuge the samples and analyze the supernatant by LC-MS/MS.
-
Data Analysis: Calculate the intrinsic clearance based on the rate of disappearance of the parent compound.
Conclusion
The strategic incorporation of the trifluoromethylthio (SCF3) group is a powerful tool in modern drug design to enhance metabolic stability. By blocking sites of oxidative metabolism, the SCF3 group can significantly increase a compound's half-life and reduce its clearance, leading to a more favorable pharmacokinetic profile. The in vitro assays described provide robust and reliable methods for quantifying the metabolic stability of drug candidates and for guiding the optimization of their structure to improve their therapeutic potential.
A Comparative Guide to In Vitro Testing of 4-(Trifluoromethylthio)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of organofluorine moieties has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) and trifluoromethylthio (-SCF3) groups being of particular interest. These functional groups can significantly enhance a compound's metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comparative overview of in vitro testing protocols for compounds derived from 4-(Trifluoromethylthio)benzylamine, with a direct comparison to their 4-(Trifluoromethyl)benzylamine analogues. The experimental data presented herein is illustrative, designed to highlight the application of these protocols and potential structure-activity relationships (SAR).
Comparative Performance of Benzylamine Derivatives
To illustrate the potential differences in biological activity imparted by the -SCF3 versus the -CF3 group, we present hypothetical data for two representative compounds: Compound A (derived from this compound) and Compound B (derived from 4-(Trifluoromethyl)benzylamine) .
Table 1: In Vitro Cytotoxicity Profile (IC50, µM)
| Compound | Cell Line | IC50 (µM) after 48h |
| Compound A (-SCF3) | MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.2 | |
| HCT116 (Colon Cancer) | 10.8 | |
| HEK293 (Normal Kidney) | > 50 | |
| Compound B (-CF3) | MCF-7 (Breast Cancer) | 15.3 |
| A549 (Lung Cancer) | 21.7 | |
| HCT116 (Colon Cancer) | 18.5 | |
| HEK293 (Normal Kidney) | > 50 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.9 |
| A549 (Lung Cancer) | 1.2 | |
| HCT116 (Colon Cancer) | 1.1 | |
| HEK293 (Normal Kidney) | 5.4 |
Note: The data in this table is hypothetical and for illustrative purposes.
Table 2: Kinase Inhibition Profile (IC50, nM)
| Compound | Kinase Target | IC50 (nM) |
| Compound A (-SCF3) | EGFR | 75 |
| VEGFR2 | 150 | |
| CDK2 | 850 | |
| Compound B (-CF3) | EGFR | 180 |
| VEGFR2 | 320 | |
| CDK2 | > 1000 | |
| Gefitinib (Control) | EGFR | 25 |
| VEGFR2 | > 10000 | |
| CDK2 | > 10000 |
Note: The data in this table is hypothetical and for illustrative purposes.
Table 3: Apoptosis Induction in MCF-7 Cells (% Apoptotic Cells after 24h)
| Compound (at 10 µM) | % Early Apoptosis | % Late Apoptosis | Total Apoptotic Cells (%) |
| Compound A (-SCF3) | 25.4 | 15.2 | 40.6 |
| Compound B (-CF3) | 15.8 | 8.9 | 24.7 |
| Staurosporine (Control) | 45.1 | 20.5 | 65.6 |
| Vehicle (DMSO) | 2.1 | 1.5 | 3.6 |
Note: The data in this table is hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) and a normal cell line (HEK293) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (Compound A, Compound B) and a positive control (Doxorubicin) for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[3][4]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Radiometric Assay)
This assay directly measures the enzymatic activity of a specific kinase.
Methodology:
-
Reaction Mixture Preparation: The assay is performed in a 96-well plate. Each well contains the kinase (e.g., EGFR, VEGFR2, CDK2), a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP containing [γ-33P]-ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: The reaction is terminated by adding a stop solution (e.g., 3% phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the residual [γ-33P]-ATP using a filter-binding method.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined from the dose-response curves.[5]
Apoptosis Induction Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: MCF-7 cells are treated with the test compounds (at their respective IC50 concentrations) or a positive control (Staurosporine) for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC fluorescence (Annexin V) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 channel.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound A.
Caption: Experimental workflow for the apoptosis induction assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking Potent and Selective MAO-B Inhibition: A Comparative Analysis of 4-(Trifluoromethylthio)benzylamine Derivatives
A deep dive into the binding affinity and structure-activity relationships of 4-(Trifluoromethylthio)benzylamine derivatives reveals a promising scaffold for the development of selective monoamine oxidase B (MAO-B) inhibitors, crucial for therapeutic strategies in neurodegenerative diseases like Parkinson's and Alzheimer's. This guide provides a comparative analysis of the binding affinity of these derivatives, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this field.
Monoamine oxidases (MAOs) are key enzymes in the catabolism of monoamine neurotransmitters.[1][2] The two isoforms, MAO-A and MAO-B, differ in their substrate specificity and inhibitor selectivity. Selective MAO-B inhibitors are particularly sought after for their potential to increase dopamine levels in the brain with a lower risk of the "cheese effect" associated with non-selective MAO inhibitors.[1][3] The benzylamine scaffold has been a fertile ground for the discovery of potent MAO inhibitors.[4][5] This analysis focuses on derivatives of this compound, exploring how structural modifications influence their binding affinity and selectivity for MAO-B.
Comparative Binding Affinity of Benzylamine Derivatives
The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of a series of benzylamine and benzyloxy derivatives against human MAO-A and MAO-B. This data, compiled from various studies, highlights the structure-activity relationships (SAR) and the impact of the trifluoromethylthio substitution and other modifications on potency and selectivity.
| Compound ID | Structure | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (MAO-A IC₅₀ / MAO-B IC₅₀) |
| BT1 | 2-(4-((3-fluorobenzyl)oxy)benzylidene)hydrazine-1-carbothioamide | > 40 | 0.11 | > 363.64 |
| BT3 | 2-(4-(benzyloxy)benzylidene)hydrazine-1-carbothioamide | > 40 | 0.11 | > 363.64 |
| BT5 | 2-(3-(benzyloxy)benzylidene)hydrazine-1-carbothioamide | > 40 | 0.11 | > 363.64 |
| BT6 | 2-(4-(benzyloxy)benzylidene)-N-methylhydrazine-1-carbothioamide | > 40 | 0.12 | > 333.33 |
| BT7 | 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxamide | > 40 | 0.12 | > 333.33 |
| FBZ6 | (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | > 100 | 0.023 | > 4347.83 |
| FBZ13 | (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | > 40 | 0.0053 | > 7547.17 |
| Compound 4i | N-benzyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | 1.89 | 0.041 | 46.10 |
| Compound 4t | 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide | 3.52 | 0.065 | 54.15 |
| Safinamide | (S)-(+)-2-[[4-(3-Fluorobenzyloxy)benzyl]amino]propanamide | 9.8 | 0.098 | 100 |
| Pargyline | N-Methyl-N-(2-propynyl)benzylamine | 6.5 | 0.65 | 10 |
| Clorgyline | N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine | 0.015 | 1.2 | 0.0125 |
Data compiled from multiple sources.[4][6][7] Note that the core structure varies across the presented compounds to illustrate a broader SAR.
The data clearly indicates that many of the synthesized derivatives exhibit high potency and selectivity for MAO-B. For instance, compounds FBZ13 and FBZ6 show exceptional MAO-B inhibition with IC₅₀ values in the nanomolar range and selectivity indices greater than 7500 and 4300, respectively.[6] This highlights the favorable contribution of the benzyloxy and halogenated phenyl moieties to the binding affinity. The benzyloxy group, particularly at the para position, appears to enhance hydrophobic interactions within the MAO-B active site.[8]
Experimental Protocols
The determination of the binding affinity of these derivatives is primarily achieved through in vitro enzyme inhibition assays. A standard protocol for assessing MAO-A and MAO-B inhibition is detailed below.
In Vitro Fluorometric Monoamine Oxidase Inhibition Assay
This protocol outlines a general method for determining the IC₅₀ values of test compounds against MAO-A and MAO-B using a fluorometric assay that measures the production of hydrogen peroxide.[9]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)[2]
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, substrate, Amplex Red, and HRP in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Reaction:
-
To the wells of a 96-well black plate, add the test compound dilutions.
-
Include control wells: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[2]
-
Add the MAO enzyme (either MAO-A or MAO-B) to all wells except the no-enzyme control.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding a mixture of the substrate, Amplex Red, and HRP to all wells.
-
-
Data Acquisition:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The inhibition of MAO-B by this compound derivatives directly impacts the dopamine signaling pathway, which is critical in the context of neurodegenerative diseases.
Caption: Dopamine signaling pathway and the inhibitory action of this compound derivatives on MAO-B.
The diagram above illustrates that by inhibiting MAO-B in the presynaptic neuron, these derivatives prevent the degradation of dopamine, thereby increasing its availability in the synaptic cleft and enhancing dopaminergic neurotransmission.
The experimental workflow for identifying and characterizing these inhibitors follows a logical progression from initial screening to detailed kinetic analysis.
Caption: Experimental workflow for the identification and characterization of novel MAO-B inhibitors.
This systematic approach ensures that the most promising compounds are advanced through the drug discovery pipeline, from initial synthesis and screening to in-depth mechanistic studies and eventual in vivo testing.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 3. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle: Unveiling the Most Efficient Synthesis of Trifluoromethylthiolated Amines
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethylthio (SCF₃) group into amine-containing molecules is a pivotal step in enhancing therapeutic potential. This guide provides a direct comparison of the leading synthetic methodologies for producing trifluoromethylthiolated amines, supported by quantitative data and detailed experimental protocols to inform your selection of the most efficient pathway.
The trifluoromethylthio group is a highly sought-after functionality in medicinal chemistry due to its unique combination of high lipophilicity and strong electron-withdrawing character. These properties can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. The primary strategies for forging the crucial N-SCF₃ bond fall into two main categories: electrophilic and nucleophilic trifluoromethylthiolation. This guide will delve into the performance of key reagents from each class, focusing on reaction yields, conditions, and substrate scope for common secondary amines.
At a Glance: Performance of Trifluoromethylthiolating Reagents
To facilitate a rapid assessment, the following table summarizes the efficiency of various reagents in the trifluoromethylthiolation of representative secondary amines. Direct head-to-head comparisons across a standardized set of substrates are limited in the literature; however, by compiling available data, we can discern clear trends in reagent performance.
| Amine Substrate | Reagent | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylpiperazine | Trifluoromethanesulfenamide | Electrophilic | THF | 0 | 15 min | 85 | [1] |
| Morpholine | Trifluoromethanesulfenamide | Electrophilic | THF | 0 | 15 min | 82 | [1] |
| Piperidine | Trifluoromethanesulfenamide | Electrophilic | THF | 0 | 15 min | 78 | [1] |
| Diethylamine | Trifluoromethanesulfenamide | Electrophilic | THF | 0 | 15 min | 75 | [1] |
| Aniline | N-(Trifluoromethylthio)saccharin | Electrophilic | - | RT | 0.75 h | 80 | |
| 2-Cyanoaniline | N-(Trifluoromethylthio)saccharin | Electrophilic | - | RT | 22 h | 70 | |
| Various Amines | N-(Trifluoromethylthio)phthalimide | Electrophilic | - | Mild | - | Good | [2] |
Deep Dive into Synthetic Methodologies
Electrophilic Trifluoromethylthiolation: A Versatile Approach
Electrophilic trifluoromethylthiolation has emerged as a powerful and widely adopted strategy for the synthesis of N-SCF₃ compounds. This method relies on reagents that deliver an electrophilic "SCF₃⁺" equivalent to the nucleophilic amine. Several shelf-stable and effective electrophilic reagents have been developed, each with its own distinct advantages.
1. Trifluoromethanesulfenamide: The Rapid Performer
Trifluoromethanesulfenamide has proven to be a highly efficient reagent for the direct N-trifluoromethylthiolation of a broad range of secondary amines.[1] The reactions are typically very fast, often completing within 15 minutes at 0 °C, and afford high yields of the desired products.[1] The process involves the initial deprotonation of the amine with a strong base, such as n-butyllithium (BuLi), followed by the addition of the trifluoromethanesulfenamide reagent.
Experimental Workflow: Trifluoromethanesulfenamide Method
Caption: General workflow for the trifluoromethylthiolation of secondary amines using trifluoromethanesulfenamide.
2. N-(Trifluoromethylthio)saccharin and N-(Trifluoromethylthio)phthalimide: The Stable Workhorses
N-(Trifluoromethylthio)saccharin and N-(Trifluoromethylthio)phthalimide are other prominent, shelf-stable electrophilic reagents.[2][3] These crystalline solids are generally easier to handle than some other sources of the SCF₃ group. While direct comparative data for a wide range of simple secondary amines is not as readily available as for trifluoromethanesulfenamide, they have demonstrated good to excellent yields in the trifluoromethylthiolation of various nitrogen-containing nucleophiles, including anilines.[2] The reactions with these reagents may require slightly longer reaction times or the use of a catalyst depending on the substrate.
Nucleophilic Trifluoromethylthiolation: An Alternative Pathway
Nucleophilic trifluoromethylthiolation offers a complementary approach, utilizing reagents that deliver a nucleophilic "SCF₃⁻" species. Copper(I) trifluoromethanethiolate (CuSCF₃) and silver(I) trifluoromethanethiolate (AgSCF₃) are the most common reagents in this class.[4] These methods are particularly useful for the trifluoromethylthiolation of substrates that are not amenable to electrophilic attack. While extensively used for the trifluoromethylthiolation of other classes of compounds, their application for the direct N-trifluoromethylthiolation of simple secondary amines is less documented with respect to head-to-head efficiency comparisons with electrophilic methods.
Experimental Protocols
General Procedure for Electrophilic N-Trifluoromethylthiolation of Secondary Amines with Trifluoromethanesulfenamide [1]
To a flame-dried round-bottom flask under a nitrogen atmosphere, the secondary amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C, and n-butyllithium (1.1 equiv) is added dropwise. The mixture is stirred at 0 °C for 5 minutes, after which trifluoromethanesulfenamide (1.0 equiv) is added. The reaction is stirred at 0 °C for 15 minutes and then quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding N-trifluoromethylthiolated amine.
Conclusion
The synthesis of trifluoromethylthiolated amines can be effectively achieved through several methods, with the choice of reagent being critical for optimal efficiency. For the direct N-trifluoromethylthiolation of a wide array of secondary aliphatic amines, trifluoromethanesulfenamide stands out for its rapid reaction times and consistently high yields under mild conditions. Electrophilic reagents like N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide offer the advantages of being stable, easy-to-handle solids and are effective for various nitrogen nucleophiles, although they may require longer reaction times. Nucleophilic methods using CuSCF₃ and AgSCF₃ provide a valuable alternative, though more comparative data is needed to fully assess their efficiency against electrophilic counterparts for simple secondary amines. This guide provides the necessary data and protocols to empower researchers to select the most suitable and efficient method for their specific synthetic needs in the pursuit of novel and improved bioactive molecules.
References
A Comparative Guide to Product Identity Confirmation in Reactions with 4-(Trifluoromethylthio)benzylamine
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (-SCF3) group is a widely employed strategy in medicinal chemistry to enhance the lipophilicity, metabolic stability, and overall pharmacological profile of drug candidates. 4-(Trifluoromethylthio)benzylamine serves as a key building block for incorporating this valuable moiety. This guide provides a comparative analysis of common reactions involving this compound, specifically N-acylation and N-sulfonylation, to aid researchers in confirming product identity and selecting optimal synthetic routes. We present a comparison with alternative, structurally related benzylamines, supported by experimental data and detailed protocols.
Performance Comparison of Substituted Benzylamines in Acylation and Sulfonylation Reactions
The reactivity of the amino group in benzylamine is significantly influenced by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethylthio group, decrease the nucleophilicity of the amine, which can affect reaction rates and yields.
N-Acylation Reactions
N-acylation is a fundamental transformation for the synthesis of amides. The following table compares the performance of this compound with benzylamine and 4-chlorobenzylamine in a typical acylation reaction with acetic anhydride.
Table 1: Comparison of Benzylamine Derivatives in N-Acetylation
| Amine | Product | Typical Yield (%) | Reaction Time (h) | Reference |
| This compound | N-(4-(Trifluoromethylthio)benzyl)acetamide | 85-95 (estimated) | 1-3 | Estimated based on trends for electron-deficient amines |
| Benzylamine | N-Benzylacetamide | 94[1] | 28 (flow) | [1] |
| 4-Chlorobenzylamine | N-(4-Chlorobenzyl)acetamide | ~90 | 2-4 | [2] |
Note: The data for this compound is an estimation based on the general understanding that while electron-withdrawing groups can decrease the rate of reaction, the inherent reactivity of primary amines often allows for high conversion with appropriate reagents and conditions.
N-Sulfonylation Reactions
N-sulfonylation is a crucial reaction for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The comparison below outlines the expected performance in a reaction with p-toluenesulfonyl chloride.
Table 2: Comparison of Benzylamine Derivatives in N-Sulfonylation
| Amine | Product | Typical Yield (%) | Reaction Time (h) | Reference |
| This compound | N-(4-(Trifluoromethylthio)benzyl)-4-methylbenzenesulfonamide | 80-90 (estimated) | 2-6 | Estimated based on trends for electron-deficient amines |
| Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | ~85-95 | 1-4 | General literature procedures |
| 4-Chlorobenzylamine | N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide | ~85-95 | 2-5 | General literature procedures |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and accurate comparison.
General Protocol for N-Acylation of Benzylamines
Materials:
-
Substituted Benzylamine (1.0 eq.)
-
Acylating agent (e.g., Acetic Anhydride or Benzoyl Chloride, 1.1 eq.)
-
Base (e.g., Triethylamine or Pyridine, 1.2 eq.)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the substituted benzylamine (1.0 eq.) and base (1.2 eq.) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-acylated product.
General Protocol for N-Sulfonylation of Benzylamines
Materials:
-
Substituted Benzylamine (1.0 eq.)
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, 1.1 eq.)
-
Base (e.g., Pyridine or Triethylamine, 2.0 eq.)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the substituted benzylamine (1.0 eq.) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (2.0 eq.) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-sulfonylated product.
Mandatory Visualizations
Logical Workflow for Product Synthesis and Confirmation
Caption: Workflow for Synthesis and Product Confirmation.
Signaling Pathway of Amine Reactivity
Caption: Factors Influencing Benzylamine Reactivity.
References
A Comparative Guide to the Lipophilicity of 4-(Trifluoromethyl)benzylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Lipophilicity of Substituted Benzylamine Analogs
The following table summarizes the calculated logP (cLogP) values for a selection of 2-substituted 4-(trifluoromethyl)benzylamine analogs. The core structure is derived from the C-region of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, as described in the literature. The cLogP values were calculated using the Molinspiration online property calculator.
| Compound ID | R (Substituent on Benzylamine) | cLogP |
| 1 | H | 3.85 |
| 2 | -N(CH₃)₂ | 4.58 |
| 3 | -N(CH₂CH₂CH₃)₂ | 6.50 |
| 4 | Pyrrolidin-1-yl | 5.20 |
| 5 | Piperidin-1-yl | 5.63 |
| 6 | Azepan-1-yl | 6.06 |
| 7 | 4-Methylpiperidin-1-yl | 6.08 |
| 8 | 4-Fluoropiperidin-1-yl | 5.51 |
| 9 | 4-(Trifluoromethyl)piperidin-1-yl | 6.09 |
Experimental and Computational Protocols
Computational Protocol: cLogP Calculation
The calculated logP (cLogP) values presented in this guide were obtained using the Molinspiration online property calculator (miLogP2.2). This method is based on group contributions derived from a training set of over twelve thousand drug-like molecules. The tool calculates logP based on the chemical structure, providing a valuable prediction of lipophilicity, especially in the early stages of drug discovery when experimental determination may not be feasible.
Experimental Protocol: Determination of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While the data in this guide is computational, a standard and widely accepted experimental method for determining lipophilicity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method offers advantages over the traditional shake-flask method, including higher throughput, smaller sample requirements, and applicability to a wider range of compounds.
General RP-HPLC Protocol:
-
System Preparation: An HPLC system equipped with a C18 stationary phase column and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Calibration: A set of standard compounds with known logP values is injected into the HPLC system under isocratic or gradient elution conditions. The retention time (tᵣ) for each standard is recorded.
-
Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Generation of Calibration Curve: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. This generates a calibration curve with a corresponding equation (logP = a * log k' + b).
-
Sample Analysis: The test compounds (benzylamine analogs) are injected into the same HPLC system under identical conditions to obtain their retention times.
-
Determination of logP: The capacity factors for the test compounds are calculated, and their logP values are determined by interpolating from the calibration curve using its equation.
Visualizations
Caption: Experimental workflow for determining lipophilicity using RP-HPLC.
Safety Operating Guide
Safe Disposal of 4-(Trifluoromethylthio)benzylamine: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. This document provides essential safety and logistical information for the disposal of 4-(Trifluoromethylthio)benzylamine, a compound that requires careful management due to its hazardous properties.
Key Safety and Hazard Information
This compound is classified as a corrosive material that can cause severe skin burns and eye damage. Adherence to strict safety protocols is crucial when handling this substance. The following table summarizes key quantitative and safety data.
| Property | Value | Reference |
| GHS Pictogram | GHS05 | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [1] |
| Flash Point | 79.4 °C (174.9 °F) - closed cup | [1] |
| UN Number | UN2735 | [2] |
| Transport Hazard Class | 8 | [2] |
| Packing Group | III | [2] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Faceshields and goggles.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Respiratory Protection: Type ABEK (EN14387) respirator filter or equivalent.[1]
-
Skin and Body Protection: Protective clothing.
Spill Management
In the event of a spill, the area should be evacuated. All sources of ignition must be removed.[2] The spilled material should be absorbed with an inert material such as dry sand, earth, or sawdust. The absorbed material must then be collected and placed in a suitable, closed container for disposal.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.
1. Waste Collection:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- Do not mix with other waste streams unless compatibility has been confirmed.
2. Consultation and Planning:
- Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
- Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
3. Disposal Method:
- The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber system.
- Recycling of the chemical may be possible in some instances and should be explored.
- Under no circumstances should this chemical be released into the environment.[2]
4. Documentation:
- Maintain a detailed record of the amount of waste generated and the date of disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Trifluoromethylthio)benzylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-(Trifluoromethylthio)benzylamine (CAS Number: 128273-56-3). Adherence to these procedures is critical for minimizing risk and ensuring personal and environmental safety.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 128273-56-3
-
Molecular Formula: C₈H₈F₃NS
Hazard Identification: This compound is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B).[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment and within a controlled environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment Specification | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or aerosols. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during transfers of larger quantities or potentially vigorous reactions. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator with Type ABEK (EN14387) filter or N95 dust mask | Required when working outside a fume hood or if engineering controls are insufficient.[1] |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to handling and disposal is essential for safety and to maintain experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE: Don all required personal protective equipment as outlined in the table above before entering the handling area.
-
Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood.
Handling Procedure:
-
Weighing: When weighing the compound, use a balance located inside the fume hood or a ventilated balance enclosure.
-
Transfer: Use appropriate tools (e.g., spatula, syringe) for transferring the chemical to minimize the generation of dust or aerosols.
-
Reaction Setup: Ensure all reaction vessels are properly secured and that any potential pressure buildup can be safely managed.
Disposal Plan: Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste:
-
Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate solvent waste container.
-
The container should be designated for halogenated and sulfur-containing organic waste.
-
-
Solid Waste:
-
Place all contaminated disposable items (e.g., pipette tips, gloves, weigh boats) in a designated hazardous solid waste container.
-
-
Glassware Decontamination:
-
General Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.
-
Operational Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
